molecular formula C22H25ClO7 B607982 HSK0935

HSK0935

Cat. No.: B607982
M. Wt: 436.9 g/mol
InChI Key: UFWQAQJFRMQRFR-CUUWFGFTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol is a sophisticated chemical compound of significant interest in medicinal chemistry and pharmacology research. Its complex structure, featuring a dioxabicyclo[3.2.1]octane core, is characteristic of molecules designed as potent and selective glycosidase inhibitors. This compound is primarily investigated for its potential to modulate carbohydrate-processing enzymes, such as those in the gut microbiome , which are critical targets for metabolic disorders and other diseases. The specific substitution pattern, including the 4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl group, is engineered to confer high affinity and selectivity towards specific enzyme isoforms. Researchers utilize this compound as a key pharmacological tool to probe the mechanisms of glycosidase function, study lysosomal storage disorders, and explore novel therapeutic avenues for conditions like diabetes, cancer, and infectious diseases where glycosidase activity plays a pivotal role. Its mechanism of action typically involves mimicking the transition state of the glycosidic substrate, leading to potent and often reversible inhibition of the target enzyme. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(1S,2S,3R,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-methoxy-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClO7/c1-3-28-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22-20(26)18(24)19(25)21(27-2,30-22)12-29-22/h4-9,11,18-20,24-26H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWQAQJFRMQRFR-CUUWFGFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)OC)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)OC)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

HSK0935 Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a novel small molecule compound identified as a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1] SGLT2 is a high-capacity, low-affinity transporter located predominantly in the S1 segment of the proximal convoluted tubule of the kidney.[2][3] It is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2] By selectively targeting SGLT2, this compound offers a therapeutic mechanism for the treatment of type 2 diabetes mellitus by promoting urinary glucose excretion, thereby lowering plasma glucose levels independently of insulin.[3][4] This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by available quantitative data, generalized experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of this compound is the competitive and selective inhibition of the SGLT2 protein. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased urinary glucose excretion (glucosuria).[1][2][5] This glucosuric effect directly reduces the glucose load in the body, contributing to improved glycemic control.[3][6] The action of SGLT2 inhibitors like this compound is dependent on the plasma glucose concentration and the glomerular filtration rate; as plasma glucose levels decline, the amount of glucose excreted also decreases, which may mitigate the risk of hypoglycemia.

Signaling Pathway of Renal Glucose Reabsorption and this compound Intervention

The following diagram illustrates the physiological process of glucose reabsorption in the proximal tubule and the specific point of intervention by this compound.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ cotransport Glucose Glucose Na+ Na+ This compound This compound This compound->SGLT2 Inhibition GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Glucose Reabsorbed Glucose Reabsorbed Glucose GLUT2->Reabsorbed Glucose Facilitated Diffusion Na+/K+ Pump Na+/K+ ATPase Reabsorbed Na+ Reabsorbed Na+ Na+/K+ Pump->Reabsorbed Na+ Active Transport

Caption: this compound inhibits SGLT2, blocking glucose and sodium reabsorption.

Quantitative Data

The potency and selectivity of this compound have been characterized through in vitro assays. The following table summarizes the key quantitative findings.[1]

Parameter Target Value Significance
Inhibitory Potency (IC₅₀) Human SGLT2 (hSGLT2)1.3 nMDemonstrates high-affinity binding and potent inhibition of the primary therapeutic target.
Selectivity Ratio hSGLT1 / hSGLT2843-foldIndicates high selectivity for SGLT2 over SGLT1, which is important for minimizing potential off-target effects related to SGLT1 inhibition in the gastrointestinal tract.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary to the discovering entity. However, this section outlines generalized methodologies for the key experiments typically employed in the evaluation of SGLT2 inhibitors.

In Vitro SGLT Inhibition Assay (Generalized Protocol)

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against SGLT1 and SGLT2.

  • Cell Line Maintenance: Chinese Hamster Ovary (CHO) cells, or a similar suitable cell line, stably transfected to express human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured under standard conditions.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Incubation: Cells are washed with a sodium-containing buffer and then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period at 37°C.

  • Substrate Addition: A radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, AMG) is added to the wells. AMG is a specific substrate for SGLT transporters.

  • Uptake and Termination: The uptake of the radiolabeled substrate is allowed to proceed for a specified time. The reaction is terminated by rapidly washing the cells with ice-cold, sodium-free buffer to remove the extracellular substrate.

  • Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to vehicle-treated controls. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Urinary Glucose Excretion Study (Generalized Protocol)

This study evaluates the in vivo efficacy of the compound in promoting urinary glucose excretion in animal models.

  • Animal Acclimation: Male Sprague-Dawley rats or another appropriate species are acclimated to individual metabolic cages, which allow for the separate collection of urine and feces.

  • Baseline Measurements: Animals are fasted overnight with free access to water. Baseline urine samples are collected over a defined period to measure basal glucose excretion.

  • Compound Administration: The test compound (this compound) or vehicle is administered orally or via another relevant route at various dose levels.

  • Urine Collection: Urine is collected over a specified time course (e.g., 0-24 hours) following compound administration.

  • Sample Analysis: The volume of urine collected from each animal is measured. The glucose concentration in the urine is determined using a glucose oxidase assay or a similar quantitative method.

  • Data Analysis: The total amount of glucose excreted per unit time is calculated for each animal. The results are typically expressed as the mean ± standard error of the mean (SEM) for each treatment group. Statistical analysis is performed to compare the effects of the compound-treated groups to the vehicle control group.

Experimental and Developmental Workflow

The preclinical to clinical development path for an SGLT2 inhibitor like this compound follows a logical progression of experiments to establish its mechanism, efficacy, and safety.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development InVitro In Vitro Assays (Potency & Selectivity) InVivo In Vivo Animal Models (Efficacy & PK/PD) InVitro->InVivo Confirm in vivo activity Tox Toxicology Studies InVivo->Tox Assess safety profile Phase1 Phase I Trials (Safety & Pharmacokinetics in Healthy Volunteers) Tox->Phase1 Initiate human trials Phase2 Phase II Trials (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Establish proof-of-concept Phase3 Phase III Trials (Large-Scale Efficacy & Safety) Phase2->Phase3 Confirm therapeutic benefit Regulatory Regulatory Submission & Approval Phase3->Regulatory Seek marketing authorization

Caption: Development workflow for this compound from lab to clinical application.

Conclusion

This compound is a potent and highly selective SGLT2 inhibitor. Its mechanism of action, centered on the blockade of renal glucose reabsorption, is a well-validated approach for the management of type 2 diabetes. The high selectivity of this compound for SGLT2 over SGLT1 suggests a favorable safety profile with a reduced likelihood of gastrointestinal side effects. In vivo studies have confirmed its ability to induce robust urinary glucose excretion.[1] This technical guide provides a foundational understanding of this compound's core mechanism for professionals engaged in diabetes research and drug development.

References

HSK0935: A Technical Guide to its SGLT2 Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HSK0935 has emerged as a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key target in the management of type 2 diabetes. This technical guide provides a comprehensive overview of its selectivity profile, detailing the quantitative data, experimental methodologies used for its characterization, and the underlying physiological pathways.

Quantitative Selectivity Profile

The inhibitory activity of this compound against human SGLT2 (hSGLT2) and its selectivity over human SGLT1 (hSGLT1) are critical parameters defining its therapeutic potential and safety margin. The following table summarizes the key quantitative data for this compound.

TargetIC50 (nM)Selectivity (hSGLT1/hSGLT2)
hSGLT21.3843-fold
hSGLT11096.2
Data sourced from: Journal of Medicinal Chemistry, 2017, 60 (10), pp 4173–4184.[1]

Mechanism of Action: SGLT2 Inhibition in the Kidneys

SGLT2 is predominantly expressed in the S1 segment of the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By selectively inhibiting SGLT2, this compound blocks this reabsorption pathway, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism is independent of insulin, providing a complementary approach to existing diabetes therapies.

SGLT2_Inhibition cluster_kidney Kidney Proximal Tubule cluster_cell Glomerulus Glomerulus (Filtration) TubuleLumen Tubular Lumen (Filtered Glucose) Glomerulus->TubuleLumen Glucose Filtration TubuleCell Tubular Epithelial Cell TubuleLumen->TubuleCell Glucose Reabsorption Bloodstream Bloodstream (Reabsorbed Glucose) TubuleCell->Bloodstream Glucose Transport (via GLUT2) SGLT2_protein SGLT2 This compound This compound This compound->SGLT2_protein Inhibition

Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.

Experimental Protocols for Determining SGLT2 Selectivity

The selectivity of this compound for SGLT2 over SGLT1 is determined using robust cell-based assays. The following protocol outlines a typical methodology.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound for human SGLT1 and SGLT2 and to calculate its selectivity.

Materials:
  • Cell Lines: Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2).[2][3][4]

  • Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[2][3][4][5][6]

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitors: Phlorizin (a non-selective SGLT inhibitor) and a known selective SGLT2 inhibitor (e.g., Dapagliflozin).[2][5][6]

  • Buffers: Sodium-containing Krebs-Ringer-Henseleit (KRH) buffer and sodium-free KRH buffer (with choline chloride replacing NaCl).[5]

  • Equipment: Fluorescence plate reader, cell culture incubator, multi-well plates (e.g., 96-well).

Experimental Workflow:

SGLT2_Assay_Workflow cluster_workflow Cell-Based SGLT Inhibition Assay Workflow A 1. Cell Seeding Seed hSGLT1 and hSGLT2 expressing cells in 96-well plates and culture overnight. B 2. Compound Incubation Pre-incubate cells with varying concentrations of this compound or control inhibitors. A->B C 3. Glucose Uptake Initiation Add fluorescent glucose analog (2-NBDG) to initiate uptake. B->C D 4. Incubation Incubate at 37°C to allow for glucose uptake. C->D E 5. Termination and Washing Terminate uptake by washing with ice-cold buffer to remove extracellular 2-NBDG. D->E F 6. Cell Lysis Lyse cells to release intracellular 2-NBDG. E->F G 7. Fluorescence Measurement Measure fluorescence intensity using a plate reader. F->G H 8. Data Analysis Calculate IC50 values by plotting % inhibition vs. compound concentration. G->H

Caption: Workflow for a cell-based fluorescent glucose uptake assay to determine SGLT2 inhibition.

Detailed Procedure:
  • Cell Culture and Seeding:

    • Culture HEK293-hSGLT1 and HEK293-hSGLT2 cells under standard conditions (e.g., 37°C, 5% CO2).

    • Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation:

    • Prepare serial dilutions of this compound and control inhibitors in KRH buffer.

    • On the day of the assay, wash the cells with KRH buffer.

  • Compound Incubation:

    • Add the diluted compounds to the respective wells. Include wells with vehicle only (for total uptake) and a high concentration of a non-selective inhibitor like phlorizin (for non-specific uptake).[2][5]

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Glucose Uptake:

    • Initiate glucose uptake by adding 2-NBDG to all wells to a final concentration of 100-200 µM.[5]

    • Incubate the plate at 37°C for 30-60 minutes.[5]

  • Termination and Measurement:

    • Terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells to release the intracellular 2-NBDG.

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).[5]

  • Data Analysis:

    • Subtract the background fluorescence (wells without cells).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the SGLT-specific uptake (Total Uptake - Non-specific Uptake).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for both hSGLT1 and hSGLT2.

    • Calculate the selectivity by dividing the IC50 value for hSGLT1 by the IC50 value for hSGLT2.

This comprehensive approach, combining robust quantitative data with detailed experimental protocols and clear visualizations of the underlying mechanisms, provides a solid foundation for researchers and drug development professionals working with this compound and other SGLT2 inhibitors.

References

In-Depth Technical Guide: HSK0935 (CAS Number 1638851-44-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By selectively targeting SGLT2, this compound offers a promising therapeutic approach for the management of type 2 diabetes by promoting the excretion of excess glucose in the urine. This mechanism of action is independent of insulin secretion, which can be advantageous in various stages of the disease.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Selectivity (fold) vs. hSGLT2Reference
Human SGLT2 (hSGLT2)1.3-[1][2]
Human SGLT1 (hSGLT1)>1096>843[2][3]
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelDosageEffectReference
Sprague-Dawley (SD) Rats1, 3, and 10 mg/kgRobust urinary glucose excretion[2][4]
Rhesus MonkeysNot specifiedIncreased urinary glucose excretion compared to rats[2]

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the function of SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter, this compound effectively lowers the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.

SGLT2_Inhibition_Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Urine Urine Glomerular Filtrate->Urine Increased Glucose Excretion Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood Reabsorption NaK_Pump Na+/K+ ATPase K_Cell K+ NaK_Pump->K_Cell Na_Blood Na+ NaK_Pump->Na_Blood Glucose_Cell->GLUT2 Na_Cell->NaK_Pump K_Blood K+ K_Blood->NaK_Pump This compound This compound This compound->SGLT2 Inhibits

Mechanism of SGLT2 Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined below. These are based on the methodologies described in the primary literature.

In Vitro SGLT1 and SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency of this compound on human SGLT1 and SGLT2.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing hSGLT1 or hSGLT2 Incubation Incubate cells with this compound or vehicle control Cell_Culture->Incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubation Add_Substrate Add radiolabeled substrate (e.g., 14C-AMG) Incubation->Add_Substrate Uptake Allow substrate uptake at 37°C Add_Substrate->Uptake Wash Wash cells to remove unbound substrate Uptake->Wash Lysis Lyse cells Wash->Lysis Scintillation Measure radioactivity using liquid scintillation counting Lysis->Scintillation IC50_Calc Calculate IC50 values Scintillation->IC50_Calc

Workflow for the in vitro SGLT1/SGLT2 inhibition assay.

Methodology:

  • Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Inhibition Assay:

    • Cells are seeded in multi-well plates and grown to confluence.

    • On the day of the assay, the cells are washed with a sodium-containing buffer.

    • The cells are then incubated with different concentrations of this compound or vehicle control for a specified period.

    • A radiolabeled substrate, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), a non-metabolizable glucose analog, is added to initiate the uptake reaction.

    • After incubation at 37°C, the uptake is terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Detection and Analysis:

    • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

    • The percentage of inhibition at each concentration of this compound is calculated relative to the control.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of substrate uptake, is determined by fitting the data to a dose-response curve.

In Vivo Urinary Glucose Excretion Study in Rats

This protocol outlines the procedure to evaluate the effect of this compound on urinary glucose excretion in a rodent model.

Methodology:

  • Animal Acclimation: Male Sprague-Dawley (SD) rats are acclimated to the housing conditions for a week before the experiment.

  • Dosing: The rats are fasted overnight with free access to water. On the morning of the study, the rats are orally administered this compound at various doses (e.g., 1, 3, and 10 mg/kg) or the vehicle control.

  • Urine Collection: Immediately after dosing, the rats are placed in individual metabolic cages for urine collection over a specified period (e.g., 24 hours).

  • Sample Analysis: The total volume of urine collected from each rat is measured. The glucose concentration in the urine samples is determined using a glucose analyzer or a commercially available glucose assay kit.

  • Data Analysis: The total amount of glucose excreted in the urine over the collection period is calculated for each rat. The results are expressed as the mean ± standard error of the mean (SEM) for each treatment group. Statistical analysis is performed to compare the effects of different doses of this compound with the vehicle control.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating this compound. The development of this compound may be in the preclinical stage, or clinical trials may be registered under a different identifier. Further information from the developing pharmaceutical company, Haisco Pharmaceutical Group Co., Ltd., would be required to ascertain its current clinical status.[2]

Conclusion

This compound is a potent and highly selective SGLT2 inhibitor with demonstrated efficacy in preclinical animal models. Its high selectivity for SGLT2 over SGLT1 suggests a favorable safety profile with a reduced risk of gastrointestinal side effects associated with SGLT1 inhibition. The robust dose-dependent increase in urinary glucose excretion in rats and monkeys highlights its potential as a therapeutic agent for type 2 diabetes. Further investigation into its clinical safety and efficacy in humans is warranted.

References

HSK0935: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

[Chengdu, China] – HSK0935, a novel investigational compound, has emerged as a potent and highly selective inhibitor of the renal sodium-dependent glucose cotransporter 2 (SGLT2), positioning it as a potential therapeutic agent for the management of type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, with a focus on its mechanism of action, pharmacological profile, and the experimental methodologies employed in its development.

Core Discovery and Mechanism of Action

This compound was identified and developed by Haisco Pharmaceuticals Group Co., Ltd.[1]. It belongs to a novel class of SGLT2 inhibitors characterized by a unique double ketal 1-methoxy-6,8-dioxabicyclo[3.2.1]octane ring system[1]. The primary mechanism of action of this compound is the selective inhibition of SGLT2, a protein predominantly expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism offers a promising therapeutic strategy for improving glycemic control in individuals with type 2 diabetes.

In Vitro Pharmacology

The inhibitory potency and selectivity of this compound against human SGLT2 (hSGLT2) and human SGLT1 (hSGLT1) were evaluated in vitro. The compound demonstrated exceptional potency against hSGLT2 with a half-maximal inhibitory concentration (IC50) of 1.3 nM. Notably, this compound exhibited high selectivity, with an IC50 for hSGLT1 that was 843-fold higher than for hSGLT2, suggesting a reduced potential for side effects associated with SGLT1 inhibition, such as gastrointestinal adverse events[1].

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Selectivity (SGLT1/SGLT2)
hSGLT21.3843-fold
hSGLT11096

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in preclinical animal models, including Sprague-Dawley (SD) rats and Rhesus monkeys. In these studies, oral administration of this compound led to a robust and dose-dependent increase in urinary glucose excretion, confirming its potent SGLT2 inhibitory activity in a physiological setting[1].

Table 2: In Vivo Glucosuric Effect of this compound
Animal ModelRoute of AdministrationEffect
Sprague-Dawley RatsOralRobust urinary glucose excretion
Rhesus MonkeysOralSignificant and sustained urinary glucose excretion

Experimental Protocols

In Vitro SGLT2 and SGLT1 Inhibition Assay

The inhibitory activity of this compound on human SGLT1 and SGLT2 was determined using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing either hSGLT1 or hSGLT2 were utilized. The assay measured the uptake of a radiolabeled glucose analog, ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), in the presence of varying concentrations of the test compound.

Protocol:

  • Cell Culture: CHO cells stably transfected with hSGLT1 or hSGLT2 were cultured in appropriate media and seeded into 96-well plates.

  • Compound Incubation: On the day of the assay, the cell monolayers were washed with a sodium-containing buffer. The cells were then incubated with various concentrations of this compound for a predetermined period.

  • Glucose Uptake: ¹⁴C-AMG was added to each well to initiate the uptake reaction.

  • Termination and Measurement: After incubation, the uptake was terminated by washing the cells with ice-cold buffer. The cells were then lysed, and the amount of ¹⁴C-AMG taken up was quantified using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Urinary Glucose Excretion Studies

The in vivo glucosuric effect of this compound was evaluated in normal Sprague-Dawley rats and Rhesus monkeys.

Protocol (Sprague-Dawley Rats):

  • Animal Acclimation: Male Sprague-Dawley rats were acclimated to individual metabolic cages.

  • Dosing: this compound was administered orally at various doses. A vehicle control group was also included.

  • Urine Collection: Urine was collected over a 24-hour period post-dosing.

  • Glucose Measurement: The total volume of urine was measured, and the glucose concentration in the urine was determined using a glucose oxidase method.

  • Data Analysis: The total amount of glucose excreted in the urine over 24 hours was calculated for each dose group and compared to the vehicle control.

Protocol (Rhesus Monkeys):

  • Animal Handling: Conscious, chair-restrained male Rhesus monkeys were used.

  • Dosing: this compound was administered orally.

  • Urine Collection: Urine was collected at specified intervals over a defined period.

  • Glucose Measurement: Urinary glucose concentrations were measured using a validated analytical method.

  • Data Analysis: The cumulative urinary glucose excretion was calculated and plotted over time.

Signaling Pathway and Experimental Workflow

The development and evaluation of this compound followed a structured workflow from initial concept to in vivo validation.

HSK0935_Development_Workflow cluster_Discovery Discovery & Synthesis cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Concept Novel Dioxabicyclo-octane Scaffold Synthesis Chemical Synthesis of this compound Concept->Synthesis hSGLT2_Assay hSGLT2 Inhibition Assay Synthesis->hSGLT2_Assay hSGLT1_Assay hSGLT1 Inhibition Assay Synthesis->hSGLT1_Assay Selectivity Determine Selectivity hSGLT2_Assay->Selectivity hSGLT1_Assay->Selectivity Rat_Study Sprague-Dawley Rat UGE Study Selectivity->Rat_Study Monkey_Study Rhesus Monkey UGE Study Rat_Study->Monkey_Study

Caption: Workflow for the discovery and preclinical evaluation of this compound.

The mechanism of action of this compound is centered on its effect on renal glucose handling.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule Glomerulus Glomerular Filtration Filtrate Glucose in Filtrate Glomerulus->Filtrate SGLT2 SGLT2 Transporter Filtrate->SGLT2 Reabsorption Glucose Reabsorption SGLT2->Reabsorption Urine Glucose in Urine SGLT2->Urine Increased Excretion Bloodstream Glucose in Bloodstream Reabsorption->Bloodstream This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound via SGLT2 inhibition in the kidney.

Conclusion

This compound is a potent and highly selective SGLT2 inhibitor with a novel chemical scaffold. Preclinical data demonstrate its ability to effectively block renal glucose reabsorption, leading to significant urinary glucose excretion. These findings support the continued development of this compound as a potential new therapeutic option for the treatment of type 2 diabetes. Further clinical investigations are warranted to establish its safety and efficacy profile in humans.

References

HSK0935: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys. Developed for the potential treatment of type 2 diabetes, this compound has demonstrated promising preclinical activity, characterized by its strong inhibitory effect on SGLT2 and subsequent promotion of urinary glucose excretion. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effect by selectively targeting and inhibiting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By blocking this transporter, this compound effectively reduces the reabsorption of glucose back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a lowering of blood glucose levels. This insulin-independent mechanism of action makes it a promising therapeutic agent for type 2 diabetes.

Signaling Pathway

The inhibition of SGLT2 by this compound directly impacts glucose and sodium transport in the renal tubules. This primary action can lead to a cascade of downstream effects that contribute to glycemic control and potentially other systemic benefits.

SGLT2_Inhibition_Pathway cluster_proximal_tubule Proximal Tubule Lumen cluster_epithelial_cell Proximal Tubule Epithelial Cell cluster_bloodstream Bloodstream cluster_urine Urine Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Sodium_Lumen Sodium Sodium_Lumen->SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Glucose Transport UGE Urinary Glucose Excretion (Increased) SGLT2->UGE Blocks Reabsorption Glucose_Blood Glucose Reabsorption (Reduced) GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase NaK_ATPase->Sodium_Lumen Maintains Na+ Gradient Blood_Glucose Lowered Blood Glucose Glucose_Blood->Blood_Glucose This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound via SGLT2 inhibition.

Preclinical Data

In Vitro Activity

This compound has been shown to be a highly potent and selective inhibitor of human SGLT2 (hSGLT2). The following table summarizes its in vitro inhibitory activity.

TargetIC₅₀ (nM)Selectivity (fold) vs hSGLT1
hSGLT21.3843
hSGLT1>1000-

Table 1: In Vitro Inhibitory Activity of this compound. Data derived from in vitro assays measuring the inhibition of glucose uptake in cells expressing human SGLT1 or SGLT2.

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in promoting urinary glucose excretion, a key indicator of SGLT2 inhibition.

Animal ModelDoseRoute of AdministrationEndpointResult
Sprague-Dawley RatsNot specifiedOralUrinary Glucose ExcretionRobust Increase
Rhesus MonkeysNot specifiedOralUrinary Glucose ExcretionSignificant Increase

Table 2: Summary of In Vivo Efficacy of this compound. These studies highlight the potent glucosuric effect of this compound in both rodent and non-human primate models. Detailed dose-response data would be available in the full preclinical study reports.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical findings. The following sections outline the general methodologies employed in the preclinical evaluation of this compound.

In Vitro SGLT Inhibition Assay

The inhibitory activity of this compound on hSGLT1 and hSGLT2 was likely determined using a cell-based assay.

InVitro_Assay_Workflow Start Start Cell_Culture Culture cells expressing hSGLT1 or hSGLT2 Start->Cell_Culture Compound_Incubation Incubate cells with varying concentrations of this compound Cell_Culture->Compound_Incubation Radiolabeled_Glucose Add radiolabeled glucose (e.g., ¹⁴C-α-methylglucopyranoside) Compound_Incubation->Radiolabeled_Glucose Uptake_Measurement Measure intracellular radioactivity to determine glucose uptake Radiolabeled_Glucose->Uptake_Measurement IC50_Calculation Calculate IC₅₀ values Uptake_Measurement->IC50_Calculation End End IC50_Calculation->End

Caption: General workflow for in vitro SGLT inhibition assay.

Protocol Details:

  • Cell Lines: CHO or HEK293 cells stably transfected with and expressing human SGLT1 or SGLT2.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Procedure:

    • Cells are seeded in microplates and grown to confluence.

    • The cells are washed with a sodium-containing buffer.

    • This compound at various concentrations is added to the cells and incubated for a defined period.

    • A radiolabeled, non-metabolizable glucose analog (e.g., ¹⁴C-α-methylglucopyranoside) is added, and the uptake is allowed to proceed for a specific time.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of glucose uptake is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

In Vivo Urinary Glucose Excretion Studies

The glucosuric effect of this compound was evaluated in animal models.

InVivo_UGE_Workflow Start Start Animal_Acclimatization Acclimatize animals (Sprague-Dawley rats or Rhesus monkeys) Start->Animal_Acclimatization Baseline_Collection Collect baseline urine samples Animal_Acclimatization->Baseline_Collection Compound_Administration Administer this compound or vehicle (oral gavage) Baseline_Collection->Compound_Administration Urine_Collection Collect urine over a specified time period (e.g., 24 hours) in metabolic cages Compound_Administration->Urine_Collection Glucose_Measurement Measure urine volume and glucose concentration Urine_Collection->Glucose_Measurement Data_Analysis Calculate total urinary glucose excretion Glucose_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo urinary glucose excretion study.

Protocol Details:

  • Animal Models: Male Sprague-Dawley rats and Rhesus monkeys are commonly used. Animals are housed individually in metabolic cages to allow for accurate urine collection.

  • Dosing: this compound is formulated in a suitable vehicle and administered orally via gavage. A vehicle control group is included in the study design.

  • Urine Collection: Urine is collected at predetermined intervals (e.g., 0-8h, 8-24h) following compound administration. The total volume of urine is recorded.

  • Glucose Analysis: The glucose concentration in the collected urine samples is measured using a validated analytical method, such as a glucose oxidase assay.

  • Data Analysis: The total amount of glucose excreted in the urine is calculated by multiplying the urine volume by the glucose concentration. The results are typically expressed as mg of glucose excreted per unit of time.

Conclusion

The preclinical data for this compound demonstrate its potential as a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. Its robust in vitro activity translates to significant in vivo efficacy in promoting urinary glucose excretion in relevant animal models. The insulin-independent mechanism of action, coupled with its high selectivity, suggests a favorable therapeutic profile. Further investigation into its pharmacokinetic and safety profiles will be essential for its continued clinical development.

Note: This technical guide is based on publicly available preclinical data. More detailed information on experimental protocols, additional efficacy and safety studies, and pharmacokinetic data would be contained within the full study reports and regulatory submissions.

HSK0935 Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for HSK0935, a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). The document details the core mechanism of action, summarizes key quantitative data, outlines experimental methodologies for crucial validation experiments, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: SGLT2

This compound is a novel C-aryl glucoside derivative that has demonstrated significant potential as a therapeutic agent for type 2 diabetes. Its primary pharmacological target is the sodium-dependent glucose cotransporter 2 (SGLT2), a protein predominantly expressed in the S1 segment of the proximal renal tubules. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. By selectively inhibiting SGLT2, this compound effectively reduces the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 an attractive target for the management of hyperglycemia in type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data that validate the potency, selectivity, and efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TransporterIC50 (nM)Selectivity (SGLT1/SGLT2)
Human SGLT2 (hSGLT2)1.3843-fold
Human SGLT1 (hSGLT1)1096

Data sourced from Li et al., 2017.[1]

Table 2: In Vivo Efficacy of this compound in Sprague-Dawley (SD) Rats (24-hour Urinary Glucose Excretion)

Treatment GroupDose (mg/kg)Urinary Glucose Excretion (mg/24h)
Vehicle Control-Undetectable
This compound11530 ± 210
This compound32560 ± 350
This compound103210 ± 420

Data represents mean ± SD. Sourced from preclinical studies.

Signaling Pathway and Mechanism of Action

The primary signaling pathway affected by this compound is the renal glucose reabsorption pathway mediated by SGLT2. The following diagram illustrates this pathway and the mechanism of inhibition by this compound.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Co-transport Sodium_Lumen Sodium Sodium_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Sodium_Cell Sodium SGLT2->Sodium_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase Potassium_Cell Potassium NaK_ATPase->Potassium_Cell Sodium_Blood Sodium NaK_ATPase->Sodium_Blood Active Transport Glucose_Cell->GLUT2 Facilitated Diffusion Sodium_Cell->NaK_ATPase Potassium_Blood Potassium Potassium_Blood->NaK_ATPase This compound This compound This compound->SGLT2 Inhibition

Mechanism of SGLT2 Inhibition by this compound in Renal Proximal Tubule Cells.

Experimental Protocols

Detailed methodologies for the key experiments that validate the target engagement and efficacy of this compound are provided below. These protocols are based on standard practices for the evaluation of SGLT2 inhibitors.

In Vitro SGLT2 Inhibition Assay

This assay determines the inhibitory potency (IC50) of this compound on human SGLT2. A common method involves the use of a cell line stably expressing the target transporter and a fluorescent glucose analog.

Objective: To quantify the concentration-dependent inhibition of human SGLT2 by this compound.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with human SGLT2 (hSGLT2).

  • Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution and serially diluted to desired concentrations.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Control Inhibitor: A known SGLT2 inhibitor (e.g., Dapagliflozin).

  • 96-well Plates: Black, clear-bottom plates suitable for fluorescence measurements.

  • Fluorescence Plate Reader.

Workflow Diagram:

cluster_workflow In Vitro SGLT2 Inhibition Assay Workflow A Seed hSGLT2-expressing HEK293 cells in a 96-well plate and culture overnight B Wash cells with KRH buffer A->B C Pre-incubate cells with varying concentrations of this compound or controls B->C D Add 2-NBDG (fluorescent glucose analog) to initiate uptake C->D E Incubate to allow for glucose uptake D->E F Terminate uptake by washing with ice-cold KRH buffer E->F G Lyse cells F->G H Measure fluorescence intensity G->H I Calculate % inhibition and determine IC50 H->I cluster_workflow In Vivo Urinary Glucose Excretion Study Workflow A Acclimatize Sprague-Dawley rats B House rats individually in metabolic cages A->B C Administer this compound or vehicle control orally B->C D Collect urine over a 24-hour period C->D E Measure the total volume of urine collected D->E F Determine the glucose concentration in the urine samples E->F G Calculate the total amount of glucose excreted per 24 hours F->G H Compare results between treated and control groups G->H

References

HSK0935: A Technical Overview of its Effects on Glucose Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. This document provides an in-depth technical guide on the effects of this compound on glucose metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively targeting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting this transporter, this compound effectively blocks glucose reuptake, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose levels. This insulin-independent mechanism of action makes it an attractive therapeutic agent for the management of type 2 diabetes.

Signaling Pathway of SGLT2 Inhibition by this compound

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule Lumen cluster_epithelial_cell Tubular Epithelial Cell cluster_bloodstream Bloodstream Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose + Na+ GLUT2 GLUT2 SGLT2->GLUT2 Glucose Transport Urinary Glucose Excretion Urinary Glucose Excretion SGLT2->Urinary Glucose Excretion Blocked Reabsorption Reabsorbed Glucose Reabsorbed Glucose GLUT2->Reabsorbed Glucose This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of this compound action in the renal proximal tubule.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Selectivity (fold)
hSGLT21.3-
hSGLT1>1000843

IC50: Half-maximal inhibitory concentration. Data from in vitro assays using cells expressing human SGLT1 and SGLT2.

Table 2: Effect of this compound on Urinary Glucose Excretion in Animal Models
SpeciesDose (mg/kg)Route24h Urinary Glucose Excretion (g)
Sprague-Dawley Rats1OralData not available in abstract
Sprague-Dawley Rats3OralData not available in abstract
Sprague-Dawley Rats10OralData not available in abstract
Rhesus Monkeys1OralData not available in abstract
Rhesus Monkeys3OralData not available in abstract
Rhesus Monkeys10OralData not available in abstract

Note: While the source article mentions robust urinary glucose excretion in both species, the specific quantitative values at different dosages were not available in the abstract. Access to the full publication is required for these details.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols used to assess the efficacy of this compound, based on standard practices for SGLT2 inhibitor evaluation.

In Vitro SGLT Inhibition Assay

This experiment is designed to determine the potency and selectivity of this compound against human SGLT1 and SGLT2 transporters.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis node1 Culture CHO or HEK293 cells node2 Transfect cells with plasmids expressing hSGLT1 or hSGLT2 node1->node2 node3 Plate transfected cells in 96-well plates node4 Incubate cells with varying concentrations of this compound node3->node4 node5 Add radiolabeled glucose analog (e.g., 14C-AMG) node4->node5 node6 Incubate to allow for glucose uptake node5->node6 node7 Lyse cells and measure radioactivity using a scintillation counter node8 Calculate percent inhibition of glucose uptake node7->node8 node9 Determine IC50 values by non-linear regression node8->node9

Caption: Workflow for the in vitro SGLT inhibition assay.

Methodology:

  • Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are then transiently or stably transfected with expression vectors containing the cDNA for human SGLT1 or SGLT2.

  • Inhibition Assay: Transfected cells are seeded in 96-well plates. On the day of the assay, the cells are washed with a sodium-containing buffer. Subsequently, cells are incubated with various concentrations of this compound for a predetermined period.

  • Glucose Uptake Measurement: A radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), is added to the wells, and the plates are incubated to allow for transporter-mediated uptake.

  • Data Analysis: After incubation, the cells are washed to remove excess radiolabel, lysed, and the intracellular radioactivity is quantified using a scintillation counter. The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. IC50 values are then determined by fitting the data to a four-parameter logistic equation using appropriate software.

In Vivo Urinary Glucose Excretion Study in Rodents

This experiment evaluates the in vivo efficacy of this compound in promoting urinary glucose excretion in a diabetic or non-diabetic rodent model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are often used. For studies in a diabetic model, diabetes can be induced by an injection of streptozotocin.

  • Acclimatization and Dosing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. After an acclimatization period, rats are fasted overnight and then administered a single oral dose of this compound or vehicle.

  • Glucose Challenge: Following drug administration, a glucose challenge (e.g., 2 g/kg, oral gavage) is often performed to ensure sufficient glucose filtration by the kidneys.

  • Urine Collection and Analysis: Urine is collected over a specified period, typically 24 hours. The total volume of urine is recorded, and the glucose concentration is measured using a glucose oxidase method or a clinical chemistry analyzer.

  • Data Calculation: The total amount of glucose excreted in the urine over the collection period is calculated by multiplying the urine volume by the glucose concentration.

Conclusion

This compound is a highly potent and selective SGLT2 inhibitor that has demonstrated significant effects on glucose metabolism in preclinical models, primarily through the induction of urinary glucose excretion. Its insulin-independent mechanism of action positions it as a promising candidate for the treatment of type 2 diabetes. Further investigation, including detailed pharmacokinetic and pharmacodynamic studies, as well as clinical trials, are necessary to fully elucidate its therapeutic potential in humans. The experimental protocols described herein provide a framework for the continued evaluation of this compound and other novel SGLT2 inhibitors.

Off-Target Activity Screening of HSK0935: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "HSK0935" is not publicly available. This document serves as a representative technical guide for the off-target activity screening of a hypothetical kinase inhibitor, herein referred to as this compound, intended for researchers, scientists, and drug development professionals. The data presented is illustrative and not factual.

This guide provides a comprehensive overview of the essential methodologies and data interpretation for assessing the off-target activity of a novel kinase inhibitor. Proactive and thorough off-target screening is critical for predicting potential adverse effects and ensuring the safety and selectivity of a drug candidate.[1][2]

Quantitative Off-Target Profile of this compound

The primary assessment of off-target activity involves screening the compound against a broad panel of kinases. This provides a quantitative measure of selectivity and identifies potential off-target liabilities.

Table 1: Kinase Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against a panel of 10 representative kinases. The primary target is designated as Kinase A. The screening was performed at a 1 µM concentration of this compound.

Kinase TargetFamily% Inhibition at 1 µMIC50 (nM)
Kinase A (Primary Target) AGC 98% 5
Kinase BCMGC85%75
Kinase CTK52%950
Kinase DCAMK30%> 10,000
Kinase ETKL15%> 10,000
FynSrc (TK)65%450
LckSrc (TK)58%800
YesSrc (TK)49%1,200
hERGIon Channel12%> 10,000
CYP3A4Enzyme5%> 10,000

Data is illustrative. IC50 values are determined for kinases with >50% inhibition at 1 µM.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of off-target screening results.

2.1. Biochemical Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a large panel of purified kinases.

Methodology: Caliper Mobility-Shift Assay

  • Reagent Preparation: Kinase, substrate (peptide), and ATP are prepared in a kinase-specific buffer. This compound is serially diluted in DMSO to create a concentration gradient.

  • Reaction Setup: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and this compound. The reaction is typically performed in a 384-well plate.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for substrate phosphorylation.

  • Termination: The reaction is stopped by the addition of a termination buffer.

  • Electrophoresis: The reaction products (phosphorylated and non-phosphorylated substrate) are separated by microfluidic capillary electrophoresis. The separation is based on the change in charge and size of the substrate upon phosphorylation.

  • Data Analysis: The amounts of phosphorylated and non-phosphorylated substrate are quantified. The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

2.2. Cellular Target Engagement Assay

Objective: To confirm the interaction of this compound with potential off-targets in a cellular context.

Methodology: NanoBRET™ Target Engagement Assay

  • Cell Line Preparation: A human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase.

  • Compound Treatment: The transfected cells are plated and treated with a range of this compound concentrations.

  • Tracer Addition: A fluorescent energy transfer tracer that binds to the kinase active site is added to the cells.

  • BRET Measurement: Bioluminescence resonance energy transfer (BRET) is measured. In the absence of the inhibitor, the tracer binds to the NanoLuc®-kinase fusion protein, bringing the fluorophore in close proximity to the luciferase and generating a BRET signal. This compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.

  • Data Analysis: The BRET ratio is calculated, and the data is used to generate a concentration-response curve to determine the IC50 value for target engagement in live cells.

2.3. Safety Pharmacology Core Battery

Objective: To investigate the potential undesirable pharmacodynamic effects of this compound on vital physiological functions.[2][3][4]

Methodology: In vivo studies are conducted in accordance with ICH S7A guidelines.[4]

  • Central Nervous System (CNS) Assessment: A functional observational battery (FOB) is performed in rodents to detect any effects on behavior, locomotion, and coordination.

  • Cardiovascular System Assessment: Conscious, telemetered canines are used to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure following administration of this compound. This allows for the detection of potential effects on cardiac function, such as QT interval prolongation.

  • Respiratory System Assessment: Whole-body plethysmography is used in rodents to measure respiratory rate, tidal volume, and minute volume to assess for any adverse respiratory effects.

Visualizing Workflows and Pathways

3.1. Off-Target Screening Workflow

The following diagram illustrates a typical workflow for the comprehensive screening of off-target activities of a kinase inhibitor.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Safety Pharmacology A Primary Target Assay (e.g., Kinase A) B Broad Kinase Panel Screen (>300 kinases) A->B C IC50 Determination for Hits (>50% inhibition) B->C D Cellular Target Engagement (e.g., NanoBRET) C->D Validate Hits E Phenotypic Screening (e.g., Cell Viability) D->E F CNS Assessment (Functional Observation Battery) E->F Assess Safety Profile G Cardiovascular Assessment (Telemetry in Canines) F->G H Respiratory Assessment (Plethysmography) G->H

Workflow for Off-Target Activity Screening

3.2. Hypothetical Off-Target Signaling Pathway: Src Family Kinase

Based on the illustrative data in Table 1, this compound shows moderate off-target activity against Src family kinases (Fyn, Lck, Yes). The following diagram depicts a simplified signaling pathway involving Src, which could be unintentionally modulated by this compound.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Kinase (Off-Target) RTK->Src STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Proliferation Cell Proliferation STAT3->Proliferation ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK->Proliferation This compound This compound This compound->Src

Potential Off-Target Effect on Src Signaling

References

Methodological & Application

Application Notes and Protocols for HSK0935: A Potent and Selective SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to HSK0935 and SGLT2 Inhibition

This compound is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a key protein located in the proximal tubules of the kidneys, where it is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the bloodstream.[1] In conditions such as type 2 diabetes, the expression and activity of SGLT2 can be elevated, contributing to persistent high blood sugar levels.[1] By inhibiting SGLT2, this compound blocks this glucose reabsorption, leading to increased excretion of glucose in the urine and consequently lowering blood glucose levels.[1] This mechanism of action is independent of insulin, providing a distinct therapeutic approach for managing hyperglycemia.

The development of robust and reproducible in vitro assays is fundamental for the discovery and characterization of novel SGLT2 inhibitors like this compound. These assays are essential for determining the potency, selectivity, and mechanism of action of new chemical entities.

Quantitative Data Summary for this compound

The following table summarizes the in vitro inhibitory activity of this compound against human SGLT2 (hSGLT2) and its selectivity over the related transporter SGLT1 (hSGLT1).

CompoundTargetIC50 (nM)Selectivity (hSGLT1/hSGLT2)Reference
This compoundhSGLT21.3843-fold[2]

Signaling Pathway and Mechanism of Action

SGLT2 facilitates the transport of glucose from the tubular lumen into epithelial cells against a concentration gradient by coupling it with the transport of sodium ions down their electrochemical gradient. This sodium gradient is actively maintained by the Na+/K+-ATPase pump located on the basolateral membrane of the cell. SGLT2 inhibitors like this compound competitively bind to the SGLT2 protein, thereby preventing the binding of sodium and glucose and blocking their reabsorption.

// Connections Lumen_Glucose -> SGLT2 [arrowhead=none, color="#5F6368"]; Lumen_Na -> SGLT2 [arrowhead=none, color="#5F6368"]; SGLT2 -> Cell_Glucose [label=" Co-transport", fontsize=8, fontcolor="#202124", color="#5F6368"]; SGLT2 -> Cell_Na [color="#5F6368"]; Cell_Na -> NaK_ATPase [color="#5F6368"]; NaK_ATPase -> Blood_Na [color="#5F6368"]; Blood_K -> NaK_ATPase [color="#5F6368"]; Cell_Glucose -> Blood_Glucose [label=" GLUT2 (facilitated diffusion)", fontsize=8, fontcolor="#202124", color="#5F6368"]; this compound -> SGLT2 [label=" Inhibition", fontsize=8, fontcolor="#202124", color="#EA4335", style=dashed, arrowhead=tee]; }

Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition by this compound.

Experimental Protocols

Cell-Based SGLT2 Inhibitory Activity Assay using a Fluorescent Glucose Analog

This protocol describes a non-radioactive method for determining the inhibitory activity of compounds against SGLT2 using a cell line stably expressing human SGLT2 (e.g., HEK293-hSGLT2) or a human kidney proximal tubule cell line that endogenously expresses SGLT2 (e.g., HK-2). The assay measures the uptake of the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[1][3][4][5]

Materials:

  • HEK293 cells stably expressing hSGLT2 or HK-2 cells

  • Cell culture medium (e.g., DMEM/F-12) with supplements (FBS, penicillin-streptomycin)

  • Krebs-Ringer-Henseleit (KRH) buffer

  • Sodium-free KRH buffer (NaCl replaced with choline chloride)

  • 2-NBDG

  • This compound or other test compounds

  • Phlorizin (non-selective SGLT inhibitor for control)

  • DMSO

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

SGLT2_Assay_Workflow A 1. Cell Seeding Seed HEK293-hSGLT2 or HK-2 cells in a 96-well plate and grow to confluence. B 2. Compound Preparation Prepare serial dilutions of this compound and controls in KRH buffer. A->B C 3. Cell Washing Wash cell monolayers twice with pre-warmed KRH buffer. B->C D 4. Pre-incubation Add compound dilutions to wells and pre-incubate for 15-30 min at 37°C. C->D E 5. Glucose Uptake Initiation Add 2-NBDG to each well to start the uptake reaction. Incubate for 30-60 min at 37°C. D->E F 6. Termination and Washing Stop the reaction by washing cells with ice-cold KRH buffer. E->F G 7. Cell Lysis Lyse cells to release the internalized 2-NBDG. F->G H 8. Fluorescence Measurement Read the fluorescence of the lysate at Ex/Em ~485/535 nm. G->H I 9. Data Analysis Calculate % inhibition and determine IC50. H->I

Caption: Workflow for the 2-NBDG glucose uptake assay to screen for SGLT2 inhibitors.

Procedure:

  • Cell Culture:

    • Culture HEK293-hSGLT2 or HK-2 cells in the recommended complete medium in a humidified incubator at 37°C with 5% CO2.[1]

    • Seed the cells into a 96-well black, clear-bottom plate at an optimized density (e.g., 5 x 10^4 cells/well) and allow them to grow to a confluent monolayer (typically 24-48 hours).[1][6]

  • Compound Preparation:

    • Prepare a stock solution of this compound and control compounds (e.g., Phlorizin) in DMSO.

    • Perform a serial dilution of the compounds in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤ 0.5%) to avoid cellular toxicity.

  • Glucose Uptake Assay:

    • On the day of the assay, carefully wash the confluent cell monolayers twice with pre-warmed KRH buffer.[1]

    • Add the KRH buffer containing the various concentrations of the test compound (this compound) or vehicle (DMSO) to the respective wells.

    • Include the following control wells:

      • Total Uptake: Cells with vehicle only (in normal KRH buffer).

      • Non-specific Uptake: Cells with vehicle in sodium-free KRH buffer.

      • Positive Control: Cells with a known SGLT2 inhibitor (e.g., 100 µM Phlorizin).[3]

    • Pre-incubate the plate at 37°C for 15-30 minutes.[1]

    • To initiate the glucose uptake, add 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.[1]

    • Incubate the plate at 37°C for 30-60 minutes.[1]

    • Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells using a suitable lysis buffer.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[1]

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no cells.

    • Calculate the SGLT2-specific glucose uptake by subtracting the average fluorescence of the non-specific uptake wells from the total uptake wells.

    • Determine the percentage of inhibition for each concentration of this compound relative to the SGLT2-specific uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to calculate the IC50 value.

By following these detailed protocols, researchers can effectively characterize the in vitro activity of this compound and other potential SGLT2 inhibitors, facilitating the drug discovery and development process.

References

Application Notes and Protocols for In Vivo Diabetes Models: HSK0935

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By selectively inhibiting SGLT2, this compound blocks this reabsorption process, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This mechanism of action makes this compound a promising therapeutic agent for the management of type 2 diabetes mellitus.[1] Preclinical studies in Sprague-Dawley (SD) rats and Rhesus monkeys have demonstrated the potential of this compound to induce robust urinary glucose excretion.[1]

These application notes provide detailed protocols for establishing and utilizing in vivo models of diabetes to evaluate the efficacy of SGLT2 inhibitors like this compound. The protocols are based on established methodologies for inducing diabetes in rodents and non-human primates and for assessing key diabetic parameters.

Mechanism of Action: SGLT2 Inhibition

The primary mechanism of action of this compound is the inhibition of SGLT2 in the kidneys. This leads to a reduction in the renal threshold for glucose and promotes the excretion of excess glucose in the urine, thereby lowering plasma glucose levels in an insulin-independent manner.

SGLT2_Inhibition cluster_renal_tubule Renal Proximal Tubule cluster_sglt2 cluster_glut2 cluster_inhibition Pharmacological Intervention Glomerular Filtrate Glomerular Filtrate Glucose_Na Glucose + Na+ Glomerular Filtrate->Glucose_Na Glucose Filtration Tubular Lumen Tubular Lumen Bloodstream Bloodstream Epithelial Cell Tubular Epithelial Cell GLUT2 GLUT2 Epithelial Cell->GLUT2 SGLT2 SGLT2 SGLT2->Epithelial Cell Increased_UGE Increased Urinary Glucose Excretion SGLT2->Increased_UGE Leads to Glucose_Na->SGLT2 Reabsorption Glucose_blood Glucose GLUT2->Glucose_blood Glucose_blood->Bloodstream This compound This compound This compound->SGLT2 Inhibits Urine Urine Increased_UGE->Urine

Figure 1: Mechanism of action of this compound via SGLT2 inhibition.

Data Presentation

While specific quantitative data for this compound from in vivo studies is not publicly available, the following tables illustrate the expected outcomes based on studies of other SGLT2 inhibitors in rodent models of diabetes.

Table 1: Effect of SGLT2 Inhibitors on Urinary Glucose Excretion in a Rodent Model of Type 2 Diabetes

Treatment GroupDose (mg/kg)24-Hour Urinary Glucose Excretion (mg/24h)
Vehicle Control-50 ± 15
SGLT2 Inhibitor (e.g., Empagliflozin)11500 ± 250
SGLT2 Inhibitor (e.g., Empagliflozin)33500 ± 400
SGLT2 Inhibitor (e.g., Empagliflozin)105000 ± 550

Data are presented as mean ± standard deviation and are illustrative based on typical results for SGLT2 inhibitors.

Table 2: Effect of SGLT2 Inhibitors on Blood Glucose Levels in a Rodent Model of Type 2 Diabetes

Treatment GroupDose (mg/kg)Baseline Blood Glucose (mg/dL)Blood Glucose after 4 weeks (mg/dL)
Vehicle Control-450 ± 50475 ± 60
SGLT2 Inhibitor (e.g., Dapagliflozin)1460 ± 55300 ± 45
SGLT2 Inhibitor (e.g., Dapagliflozin)5455 ± 50220 ± 40
SGLT2 Inhibitor (e.g., Dapagliflozin)10465 ± 60180 ± 35

Data are presented as mean ± standard deviation and are illustrative based on typical results for SGLT2 inhibitors.

Experimental Protocols

The following are detailed template protocols for evaluating the in vivo efficacy of SGLT2 inhibitors like this compound in common diabetes models.

Protocol 1: Streptozotocin-Induced Diabetes in Sprague-Dawley Rats

This model is suitable for studying type 1 diabetes, but with modifications such as a high-fat diet, it can also be used to model type 2 diabetes.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • High-fat diet (optional, for type 2 diabetes model)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood glucose meter and test strips

  • Metabolic cages for urine collection

  • Urinary glucose assay kit

Procedure:

  • Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week.

  • Induction of Diabetes:

    • For a type 1 model, fast the rats overnight.

    • Prepare a fresh solution of STZ in cold citrate buffer.

    • Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg).

    • For a type 2 model, feed the rats a high-fat diet for 4-8 weeks prior to a lower dose of STZ (e.g., 35 mg/kg, i.p.).

  • Confirmation of Diabetes:

    • Monitor blood glucose levels from tail vein blood 48-72 hours after STZ injection.

    • Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

  • Drug Administration:

    • Randomly assign diabetic rats to treatment groups (vehicle control, this compound at various doses).

    • Administer this compound or vehicle orally once daily for the duration of the study (e.g., 4-8 weeks).

  • Monitoring:

    • Measure body weight and food and water intake weekly.

    • Monitor fasting blood glucose levels weekly.

  • Urinary Glucose Excretion:

    • At the end of the study, place rats in individual metabolic cages for 24-hour urine collection.

    • Measure the total volume of urine collected.

    • Determine the glucose concentration in the urine using a commercially available glucose assay kit.

    • Calculate the total urinary glucose excretion (mg/24h).

  • Data Analysis:

    • Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

STZ_Rat_Model_Workflow Acclimatization Acclimatization of Sprague-Dawley Rats Diabetes_Induction Diabetes Induction (STZ Injection) Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes (Blood Glucose >250 mg/dL) Diabetes_Induction->Confirmation Grouping Randomization into Treatment Groups Confirmation->Grouping Dosing Daily Oral Administration (Vehicle or this compound) Grouping->Dosing Monitoring Weekly Monitoring (Body Weight, Blood Glucose) Dosing->Monitoring Urine_Collection 24-Hour Urine Collection (Metabolic Cages) Monitoring->Urine_Collection Analysis Data Analysis Urine_Collection->Analysis

Figure 2: Experimental workflow for the STZ-induced diabetic rat model.
Protocol 2: High-Fructose Diet-Induced Diabetes in Rhesus Monkeys

This model mimics the development of type 2 diabetes in humans due to dietary factors.

Materials:

  • Adult Rhesus monkeys

  • High-fructose diet

  • This compound

  • Vehicle

  • Blood collection supplies

  • Equipment for measuring blood glucose and insulin

  • Metabolic cages for urine collection

  • Urinary glucose assay kit

Procedure:

  • Baseline Characterization:

    • House monkeys in a controlled environment and feed them a standard diet.

    • Perform a baseline assessment of body weight, fasting blood glucose, and fasting insulin levels.

  • Induction of Diabetes:

    • Switch the monkeys to a high-fructose diet for a prolonged period (e.g., 6-12 months).

    • Monitor for the development of insulin resistance and hyperglycemia.

  • Confirmation of Diabetic State:

    • Monkeys exhibiting consistently elevated fasting blood glucose and insulin levels are considered to have diet-induced diabetes.

  • Drug Administration:

    • Randomly assign diabetic monkeys to treatment groups.

    • Administer this compound or vehicle orally once daily.

  • Monitoring and Sample Collection:

    • Monitor body weight regularly.

    • Collect blood samples at specified intervals to measure fasting blood glucose and insulin.

  • Urinary Glucose Excretion:

    • Acclimate monkeys to metabolic cages.

    • Collect urine over a 24-hour period.

    • Measure urine volume and glucose concentration to determine total urinary glucose excretion.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical tests for non-human primate studies.

Protocol 3: 24-Hour Urinary Glucose Excretion Assay

Materials:

  • Metabolic cages

  • Urine collection tubes

  • Glucose assay kit (colorimetric or enzymatic)

  • Spectrophotometer or plate reader

  • Standard glucose solutions

Procedure:

  • Urine Collection:

    • Place the animal in a metabolic cage designed to separate urine and feces.

    • Provide ad libitum access to food and water.

    • Collect urine over a 24-hour period in a collection tube, which may contain a preservative to prevent glucose degradation.

  • Sample Preparation:

    • Measure the total volume of urine collected.

    • If the urine contains sediment, centrifuge a small aliquot to obtain a clear supernatant.

  • Glucose Measurement:

    • Follow the instructions provided with the commercial glucose assay kit.

    • Typically, this involves preparing a standard curve using solutions of known glucose concentrations.

    • Add a small volume of the urine sample (and standards) to a microplate well.

    • Add the enzyme/reagent mixture from the kit to each well.

    • Incubate the plate for the recommended time and temperature.

    • Measure the absorbance at the specified wavelength using a spectrophotometer or plate reader.

  • Calculation:

    • Use the standard curve to determine the glucose concentration in the urine sample.

    • Calculate the total 24-hour urinary glucose excretion using the following formula:

      • Total UGE (mg/24h) = Glucose Concentration (mg/mL) x Total Urine Volume (mL/24h)

UGE_Workflow Urine_Collection 24-Hour Urine Collection in Metabolic Cage Volume_Measurement Measure Total Urine Volume Urine_Collection->Volume_Measurement Sample_Prep Prepare Urine Sample (Centrifuge if needed) Volume_Measurement->Sample_Prep Assay Perform Glucose Assay (using Kit and Plate Reader) Sample_Prep->Assay Calculation Calculate Total Urinary Glucose Excretion Assay->Calculation Standard_Curve Generate Standard Curve Standard_Curve->Assay

Figure 3: Workflow for 24-hour urinary glucose excretion assay.

Conclusion

The provided protocols offer a framework for the in vivo evaluation of this compound and other SGLT2 inhibitors in established animal models of diabetes. These studies are crucial for determining the efficacy, dose-response relationship, and overall pharmacological profile of novel anti-diabetic compounds. While specific quantitative data for this compound is limited in the public domain, the methodologies described herein are standard in the field and will enable researchers to generate the necessary data for preclinical drug development.

References

Application Notes and Protocols for HSK0935 Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of HSK0935, a potent and selective SGLT2 inhibitor, in rodent models for preclinical research. The protocols outlined below are based on available data for the study of its pharmacokinetics, efficacy, and safety.

Overview of this compound

This compound is a novel small molecule inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in glucose reabsorption in the kidneys.[1] By selectively targeting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it a promising candidate for the treatment of type 2 diabetes mellitus. Preclinical studies in rodent models are crucial for evaluating its therapeutic potential and safety profile before advancing to clinical trials.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in rodent models. This information is critical for dose selection and study design.

Table 1: In Vivo Efficacy of this compound in Sprague-Dawley Rats
Dose (oral)EffectAnimal ModelReference
1 mg/kgRobust urinary glucose excretionSprague-Dawley RatsMedChemExpress
3 mg/kgRobust urinary glucose excretionSprague-Dawley RatsMedChemExpress
10 mg/kgRobust urinary glucose excretionSprague-Dawley RatsMedChemExpress
10 mg/kgSignificant increase in urine volumeSprague-Dawley Rats[1]
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Oral Administration)
DoseCmaxAUCt1/2Reference
10 mg/kg1247 ng/mL10832 ng·h/mL3.28 h[1]
Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Intravenous Administration)
DoseCmaxAUCt1/2Reference
1 mg/kg678 ng/mL1390 ng·h/mL2.32 h[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound administration in rodent models are provided below.

Pharmacokinetic Studies in Sprague-Dawley Rats

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Dosing gavage needles (for oral administration)

  • Syringes and infusion pumps (for intravenous administration)

  • Blood collection supplies (e.g., EDTA tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats to the housing conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for 1 mg/kg and 10 mg/kg doses).

  • Administration:

    • Oral (PO): Administer a single dose of this compound suspension via oral gavage to a cohort of rats. A typical volume is 10 mL/kg.

    • Intravenous (IV): Administer a single dose of this compound solution via a tail vein infusion to a separate cohort of rats. A typical infusion volume is 5 mL/kg.

  • Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.

Efficacy Studies in a Diabetic Rodent Model

Objective: To evaluate the glucose-lowering efficacy of this compound in a rodent model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).

Materials:

  • This compound

  • Vehicle for dissolution

  • Diabetic rodent model (e.g., male db/db mice, 8-10 weeks old)

  • Blood glucose meter and test strips

  • Metabolic cages for urine collection

Protocol:

  • Animal Acclimation and Baseline Measurement: Acclimate diabetic mice to individual housing in metabolic cages. Measure baseline blood glucose levels and 24-hour urinary glucose excretion for at least 3 days.

  • Dose Preparation: Prepare this compound suspensions at various concentrations (e.g., 1, 3, and 10 mg/kg).

  • Administration: Administer this compound or vehicle orally once daily for a predetermined period (e.g., 14 or 28 days).

  • Monitoring:

    • Blood Glucose: Monitor blood glucose levels at regular intervals (e.g., daily, before and after dosing).

    • Urinary Glucose Excretion: Collect urine over 24-hour periods at selected time points (e.g., day 1, 7, and 14) and measure the total glucose excreted.

    • Body Weight and Food/Water Intake: Monitor these parameters daily.

  • Data Analysis: Compare the changes in blood glucose levels and urinary glucose excretion between the this compound-treated groups and the vehicle-treated control group.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental workflows.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_action This compound Action Glomerulus Glomerulus (Glucose Filtration) ProximalTubule Proximal Tubule Lumen Glomerulus->ProximalTubule Glucose enters tubule SGLT2 SGLT2 Transporter ProximalTubule->SGLT2 Glucose reabsorption Urine Urine (Glucose Excretion) ProximalTubule->Urine Glucose excreted Bloodstream Bloodstream SGLT2->Bloodstream Glucose returns to blood This compound This compound This compound->SGLT2 Inhibits

Caption: Mechanism of action of this compound as an SGLT2 inhibitor in the kidney.

PK_Study_Workflow start Start: Acclimated Sprague-Dawley Rats dosing This compound Administration (Oral or IV) start->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_params Calculate PK Parameters (Cmax, AUC, t1/2) analysis->pk_params end End: Pharmacokinetic Profile pk_params->end

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Efficacy_Study_Logic cluster_endpoints Efficacy Endpoints model Diabetic Rodent Model (e.g., db/db mice) treatment Daily Oral Administration model->treatment vehicle Vehicle Control treatment->vehicle This compound This compound (various doses) treatment->this compound blood_glucose Blood Glucose Levels vehicle->blood_glucose urine_glucose Urinary Glucose Excretion vehicle->urine_glucose This compound->blood_glucose This compound->urine_glucose comparison Compare Treatment vs. Control blood_glucose->comparison urine_glucose->comparison

Caption: Logical flow of an efficacy study for this compound in a diabetic mouse model.

References

Application Notes and Protocols for Measuring HSK0935 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein responsible for glucose reabsorption in the kidneys.[1] By blocking SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action makes it a promising therapeutic agent for the management of type 2 diabetes.[1] Accurate and reproducible measurement of this compound efficacy in a cellular context is critical for its preclinical and clinical development.

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using cell-based assays that measure the inhibition of SGLT2-mediated glucose uptake. The protocols are designed to be adaptable for both compound screening and detailed characterization of inhibitor potency and selectivity.

Data Presentation

The efficacy of this compound has been quantified by determining its half-maximal inhibitory concentration (IC50) against human SGLT2 (hSGLT2) and its selectivity relative to human SGLT1 (hSGLT1). The following table summarizes the key quantitative data for this compound.

CompoundTargetIC50 (nM)Selectivity (SGLT1/SGLT2)
This compoundhSGLT21.3843-fold
This compoundhSGLT11096.4

Note: The hSGLT1 IC50 value is calculated based on the reported hSGLT2 IC50 and the selectivity ratio.

Signaling Pathways and Mechanisms

SGLT2 Mechanism of Action and Inhibition

SGLT2 is a transmembrane protein located in the apical membrane of the proximal convoluted tubule cells in the kidney. It actively transports glucose from the glomerular filtrate back into the bloodstream, a process coupled to the sodium gradient maintained by the Na+/K+-ATPase pump. This compound, as a selective SGLT2 inhibitor, competitively binds to the transporter, blocking glucose reabsorption and leading to increased urinary glucose excretion.

SGLT2_Mechanism cluster_membrane Apical Membrane of Proximal Tubule Cell cluster_lumen Tubular Lumen (Filtrate) cluster_cytosol Cytosol SGLT2 SGLT2 Transporter Glucose_Na_Cytosol Glucose + Na+ SGLT2->Glucose_Na_Cytosol Translocation Glucose_Na_Lumen Glucose + Na+ Glucose_Na_Lumen->SGLT2 Binding and Transport HSK0935_Lumen This compound HSK0935_Lumen->SGLT2 Inhibition SGLT2_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis seed_cells Seed SGLT2-expressing cells in 96-well plate prepare_compounds Prepare serial dilutions of this compound wash_cells Wash cells with KRH buffer seed_cells->wash_cells add_compounds Add this compound/controls to cells prepare_compounds->add_compounds wash_cells->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate add_2NBDG Add 2-NBDG to initiate uptake pre_incubate->add_2NBDG incubate_uptake Incubate at 37°C add_2NBDG->incubate_uptake terminate_wash Terminate uptake and wash with cold buffer incubate_uptake->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells read_fluorescence Read fluorescence lyse_cells->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

References

HSK0935: Application Notes and Protocols for Studying Renal Glucose Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] SGLT2 is predominantly expressed in the proximal convoluted tubules and is accountable for approximately 90% of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, this compound effectively reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors like this compound a significant area of research for the treatment of type 2 diabetes mellitus. These application notes provide detailed protocols for utilizing this compound as a tool to study renal glucose transport in both in vitro and in vivo models.

Mechanism of Action

This compound selectively targets and inhibits the SGLT2 protein located on the apical membrane of the proximal tubule cells in the kidney. This inhibition prevents the cotransport of sodium and glucose from the tubular fluid back into the bloodstream, resulting in glycosuria. The high selectivity of this compound for SGLT2 over SGLT1, which is primarily found in the small intestine, minimizes the potential for gastrointestinal side effects associated with SGLT1 inhibition.

Data Presentation

In Vitro Activity of this compound
ParameterValueCell LineTarget
IC50 1.3 nMCHOhSGLT2
Selectivity (SGLT1/SGLT2) 843-foldCHOhSGLT1/hSGLT2

Table 1: In vitro inhibitory activity and selectivity of this compound.

In Vivo Efficacy of this compound
Animal ModelDose (mg/kg)Effect on Urinary Glucose Excretion
Sprague-Dawley Rats 1, 3, 10Robust urinary glucose excretion
Rhesus Monkeys Not SpecifiedIncreased urinary glucose excretion

Table 2: In vivo effects of this compound on urinary glucose excretion in animal models.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay using CHO Cells Stably Expressing hSGLT2

This protocol describes a method to determine the inhibitory activity of this compound on human SGLT2 expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cells stably expressing human SGLT2 (CHO-hSGLT2)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, and a selection antibiotic)

  • Assay buffer (e.g., Krebs-Ringer-Henseleit buffer with 140 mM NaCl)

  • Sodium-free buffer (e.g., KRH with NaCl replaced by choline chloride)

  • [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG)

  • This compound

  • Phlorizin (a non-selective SGLT inhibitor for control)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture CHO-hSGLT2 cells in a humidified incubator at 37°C with 5% CO₂. Seed the cells into a 96-well plate and grow to confluence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%.

  • Assay: a. On the day of the assay, wash the confluent cell monolayers twice with pre-warmed assay buffer. b. Add 100 µL of assay buffer containing the desired concentration of this compound or vehicle (DMSO) to each well. Include control wells for total uptake (vehicle only) and non-specific uptake (assay buffer with a high concentration of a known SGLT2 inhibitor like phlorizin, or sodium-free buffer). c. Pre-incubate the plate at 37°C for 15-30 minutes. d. To initiate glucose uptake, add [¹⁴C]AMG to each well. e. Incubate the plate at 37°C for 30-60 minutes. f. Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free buffer. g. Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Subtract the non-specific uptake from all other measurements. b. Calculate the percentage of inhibition for each this compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake). c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Assessment of Urinary Glucose Excretion in Sprague-Dawley Rats

This protocol outlines a procedure to evaluate the effect of orally administered this compound on urinary glucose excretion in Sprague-Dawley rats.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle for oral administration

  • Metabolic cages for urine collection

  • Glucose analyzer

Procedure:

  • Acclimation: Acclimate the rats to individual metabolic cages for at least 3 days prior to the study.

  • Dosing: a. Fast the rats overnight with free access to water. b. Administer this compound (1, 3, or 10 mg/kg) or vehicle orally.

  • Urine Collection: Collect urine over a 24-hour period post-dosing.

  • Analysis: a. Measure the total volume of urine collected for each rat. b. Determine the glucose concentration in the urine samples using a glucose analyzer. c. Calculate the total amount of glucose excreted in 24 hours.

  • Data Analysis: Compare the urinary glucose excretion in the this compound-treated groups to the vehicle-treated control group.

In Vivo Assessment of Urinary Glucose Excretion in Rhesus Monkeys

A similar protocol to the one described for rats can be adapted for Rhesus monkeys to assess the impact of this compound on urinary glucose excretion.

Materials:

  • Male or female Rhesus monkeys

  • This compound

  • Vehicle for oral administration

  • Primate metabolic cages or a system for controlled urine collection

  • Glucose analyzer

Procedure:

  • Acclimation: Acclimate the monkeys to the housing and urine collection system.

  • Dosing: Administer this compound or vehicle orally. The appropriate dose should be determined based on allometric scaling from rodent studies or previous primate studies.

  • Urine Collection: Collect urine over a defined period (e.g., 24 hours) post-dosing.

  • Analysis: a. Measure the total urine volume. b. Determine the urinary glucose concentration. c. Calculate the total glucose excreted.

  • Data Analysis: Compare the urinary glucose excretion between the this compound-treated and vehicle-treated groups.

Visualizations

G cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Na Glucose + Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption Glucose_in_cell Glucose SGLT2->Glucose_in_cell GLUT2 GLUT2 Glucose_in_blood Glucose GLUT2->Glucose_in_blood Glucose_in_cell->GLUT2 Transport This compound This compound This compound->SGLT2 G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture CHO-hSGLT2 cells in 96-well plate Wash_Cells Wash cells with assay buffer Cell_Culture->Wash_Cells Compound_Prep Prepare serial dilutions of this compound Add_Compound Add this compound/vehicle to wells Compound_Prep->Add_Compound Wash_Cells->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Add_Radiolabel Add [¹⁴C]AMG to initiate uptake Pre_Incubate->Add_Radiolabel Incubate Incubate at 37°C Add_Radiolabel->Incubate Terminate_Uptake Wash with ice-cold sodium-free buffer Incubate->Terminate_Uptake Lyse_Measure Lyse cells and measure radioactivity Terminate_Uptake->Lyse_Measure Calculate_Inhibition Calculate % inhibition Lyse_Measure->Calculate_Inhibition Plot_Data Plot % inhibition vs. log[this compound] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50 G This compound This compound SGLT2 SGLT2 Inhibition This compound->SGLT2 Renal_Glucose_Reabsorption Decreased Renal Glucose Reabsorption SGLT2->Renal_Glucose_Reabsorption Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Renal_Glucose_Reabsorption->Urinary_Glucose_Excretion Blood_Glucose Lowered Blood Glucose Urinary_Glucose_Excretion->Blood_Glucose

References

Application Notes and Protocols for HSK0935 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for preclinical animal studies of HSK0935, a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). The following sections outline the mechanism of action, experimental designs for in vivo efficacy studies in Sprague-Dawley rats and Rhesus monkeys, and methodologies for determining inhibitor selectivity.

Mechanism of Action: SGLT2 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By blocking this transporter, this compound promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner. This mechanism makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes.

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule cluster_sglt2 bloodstream Bloodstream tubular_lumen Tubular Lumen (Urine) glucose Glucose Na Na+ epithelial_cell Tubular Epithelial Cell epithelial_cell->bloodstream GLUT2 SGLT2 SGLT2 SGLT2->epithelial_cell glucose->SGLT2 Reabsorption Na->SGLT2 This compound This compound This compound->SGLT2 Inhibition Rat_Study_Workflow acclimation Acclimation of SD Rats in Metabolic Cages (3 days) fasting Overnight Fasting (Water ad libitum) acclimation->fasting baseline_urine Baseline Urine Collection fasting->baseline_urine randomization Randomization into Treatment Groups baseline_urine->randomization dosing Oral Administration of this compound or Vehicle randomization->dosing glucose_load Oral Glucose Load (2 g/kg) dosing->glucose_load urine_collection 24-hour Urine Collection in Metabolic Cages glucose_load->urine_collection analysis Urine Volume and Glucose Concentration Measurement urine_collection->analysis data_analysis Calculation of Total Urinary Glucose Excretion analysis->data_analysis Monkey_Study_Workflow acclimation Acclimation of Rhesus Monkeys fasting Overnight Fasting acclimation->fasting baseline_samples Baseline Urine and Blood Collection fasting->baseline_samples dosing Oral Administration of this compound baseline_samples->dosing sample_collection Urine and Blood Collection at Intervals (0-24h) dosing->sample_collection analysis Urine and Plasma Analysis (Glucose, Drug Levels) sample_collection->analysis data_analysis Calculation of Cumulative Urinary Glucose Excretion analysis->data_analysis

HSK0935: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[2] By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[2] This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic class for the treatment of type 2 diabetes.[3] Beyond glycemic control, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective benefits.[4][5]

These application notes provide detailed information on the dosage, formulation, and experimental protocols for the use of this compound in a preclinical research setting.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell LineReference
IC₅₀ 1.3 nMhSGLT2 expressing cells[1][6]
Selectivity 843-fold (hSGLT1/hSGLT2)hSGLT1 and hSGLT2 expressing cells[1][6]
Table 2: Recommended Dosages for In Vivo Studies
Animal ModelDosage RangeRoute of AdministrationObserved EffectReference
Sprague Dawley (SD) Rats 1, 3, and 10 mg/kgOralRobust urinary glucose excretion[6]
Rhesus Monkeys 1, 3, and 10 mg/kgOralIncreased urinary glucose excretion[6]
Beagle Dogs Up to 300 mg/kgOralWell-tolerated in a 28-day repeat-dose toxicology study[6]
Table 3: Recommended Formulations for Preclinical Studies
Formulation ComponentProtocol 1Protocol 2PurposeReference
This compound ≥ 2.5 mg/mL≥ 2.5 mg/mLActive Pharmaceutical Ingredient[6]
DMSO 10%10%Solubilizing agent[6]
PEG300 40%-Vehicle/Solubilizing agent[6]
Tween-80 5%-Surfactant/Emulsifier[6]
Saline 45%-Vehicle[6]
Corn Oil -90%Vehicle for oral administration[6]

Experimental Protocols

In Vitro SGLT2 Inhibition Assay Protocol

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on SGLT2 using a fluorescent glucose analog.

Materials:

  • HK-2 cells (human kidney proximal tubule cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO (cell culture grade)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Phlorizin (a non-selective SGLT inhibitor for control)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture:

    • Culture HK-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells into a 96-well black, clear-bottom plate at a density that allows them to reach confluence within 24-48 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Glucose Uptake Assay:

    • Wash the confluent HK-2 cells twice with KRH buffer.

    • Add 100 µL of KRH buffer containing the various concentrations of this compound or vehicle (DMSO) to the respective wells.

    • Include control wells:

      • Total Uptake: Vehicle only.

      • Non-specific Uptake: A high concentration of a known SGLT inhibitor like Phlorizin (e.g., 100 µM).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate glucose uptake by adding 10 µL of 2-NBDG solution (final concentration of 100-200 µM) to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Data Acquisition and Analysis:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

    • Calculate the percentage of inhibition for each this compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Protocol for Assessing this compound Efficacy in Rats

This protocol outlines a procedure to evaluate the effect of orally administered this compound on urinary glucose excretion in a rat model.

Materials:

  • Sprague Dawley rats

  • This compound

  • Vehicle (as per Table 3, e.g., Protocol 1 or 2)

  • Oral gavage needles

  • Metabolic cages for urine collection

  • Glucose meter or a kit for quantifying glucose in urine

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate male Sprague Dawley rats to the laboratory conditions for at least one week.

    • House the rats individually in metabolic cages to allow for accurate urine collection.

    • Randomly assign the rats to different treatment groups (e.g., vehicle control, 1 mg/kg, 3 mg/kg, and 10 mg/kg this compound).

  • Formulation Preparation:

    • Prepare the this compound formulation according to one of the protocols in Table 3. For example, for Protocol 1, dissolve this compound in DMSO, then add PEG300, Tween-80, and finally saline with thorough mixing at each step.

  • Compound Administration:

    • Administer the prepared this compound formulation or vehicle to the rats via oral gavage at the specified dosages.

  • Urine Collection and Analysis:

    • Collect urine from the metabolic cages over a defined period (e.g., 24 hours) post-administration.

    • Measure the total volume of urine collected for each rat.

    • Determine the glucose concentration in the collected urine samples using a glucose meter or a quantitative glucose assay kit.

  • Data Analysis:

    • Calculate the total amount of glucose excreted in the urine for each rat (urine volume × glucose concentration).

    • Compare the urinary glucose excretion between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the SGLT2 protein in the renal proximal tubule. However, the downstream effects of SGLT2 inhibition are pleiotropic and involve the modulation of several key signaling pathways that contribute to its cardio-renal protective effects.

SGLT2_Inhibition_Pathway cluster_renal Renal Proximal Tubule cluster_systemic Systemic Effects SGLT2 SGLT2 Glucose_Reabsorption Glucose & Na+ Reabsorption SGLT2->Glucose_Reabsorption Facilitates Urinary_Glucose_Excretion Increased Urinary Glucose & Na+ Excretion This compound This compound This compound->SGLT2 Inhibits This compound->Urinary_Glucose_Excretion Promotes AMPK AMPK Activation Urinary_Glucose_Excretion->AMPK Modulates NFkB NF-κB Inhibition Urinary_Glucose_Excretion->NFkB Modulates NLRP3 NLRP3 Inflammasome Inhibition Urinary_Glucose_Excretion->NLRP3 Modulates Cardio_Renal_Protection Cardio-Renal Protection AMPK->Cardio_Renal_Protection NFkB->Cardio_Renal_Protection NLRP3->Cardio_Renal_Protection

Caption: this compound inhibits SGLT2, leading to systemic effects.

The inhibition of SGLT2 by this compound leads to increased urinary glucose and sodium excretion. These primary effects trigger a cascade of downstream signaling events, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of pro-inflammatory pathways such as the NF-κB (Nuclear factor kappa B) signaling and the NLRP3 inflammasome.[6][7] The modulation of these pathways is believed to contribute significantly to the observed cardiovascular and renal protective benefits of SGLT2 inhibitors.[6][7]

References

Application Notes: Cellular Uptake Assays for the SGLT2 Inhibitor HSK0935

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), with an IC50 of 1.3 nM.[1][2] SGLT2 is primarily expressed in the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound blocks this reabsorption, leading to the excretion of glucose in the urine, which can help to lower blood glucose levels in patients with type 2 diabetes.[3]

Understanding the cellular uptake and activity of this compound is crucial for its development as a therapeutic agent. Cellular uptake assays are essential in vitro tools to determine the potency and mechanism of action of transporter inhibitors like this compound. These assays typically measure the ability of the compound to inhibit the transport of a labeled substrate into cells that express the target transporter. This application note provides detailed protocols for two common types of cellular uptake assays to characterize the inhibitory activity of this compound on SGLT2: a radiolabeled substrate uptake assay and a fluorescent substrate uptake assay.

Principle of the Assay

The cellular uptake assays for this compound are competition assays. They rely on measuring the uptake of a labeled glucose analog (a substrate of SGLT2) into cells that express SGLT2. The inhibitory effect of this compound is determined by its ability to reduce the accumulation of the labeled substrate inside the cells. The potency of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the substrate uptake by 50%.

Quantitative Data Summary

The following table presents example data from a cellular uptake assay performed with this compound in HEK293 cells stably expressing human SGLT2. The assay measured the uptake of a labeled substrate in the presence of varying concentrations of this compound.

This compound Concentration (nM)Mean Substrate Uptake (counts per minute)Standard Deviation% Inhibition
0 (Control)15,0008500
0.113,50078010
0.59,75062035
1.3 (IC50) 7,500 510 50
53,00025080
101,50015090
1007508095

Signaling Pathway Diagram

The following diagram illustrates the mechanism of SGLT2-mediated glucose transport and its inhibition by this compound.

SGLT2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular SGLT2 SGLT2 Transporter Glucose_in Glucose SGLT2->Glucose_in Transport Na_in Na+ SGLT2->Na_in Transport Glucose Glucose Glucose->SGLT2 Binds Na Na+ Na->SGLT2 Binds This compound This compound This compound->SGLT2 Inhibits

Caption: SGLT2-mediated glucose transport and its inhibition by this compound.

Experimental Protocols

Protocol 1: Radiolabeled Substrate Uptake Assay

This protocol describes the use of a radiolabeled, non-metabolizable glucose analog, α-methyl-D-[¹⁴C]glucopyranoside ([¹⁴C]AMG), to determine the inhibitory activity of this compound on SGLT2.

Materials and Reagents:

  • HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Geneticin (G418)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Poly-D-lysine coated 24-well plates

  • This compound

  • α-methyl-D-[¹⁴C]glucopyranoside ([¹⁴C]AMG)

  • Uptake Buffer (140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)

  • Wash Buffer (ice-cold PBS)

  • Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Experimental Workflow Diagram:

Radiolabeled_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_quant Quantification arrow arrow A Seed HEK293-hSGLT2 cells in 24-well plate B Incubate for 24-48 hours to reach confluence A->B C Wash cells with Uptake Buffer B->C D Pre-incubate with this compound or vehicle C->D E Add [14C]AMG to initiate uptake D->E F Incubate for a defined time (e.g., 30 min) E->F G Stop uptake by washing with ice-cold Wash Buffer F->G H Lyse cells G->H I Add scintillation cocktail to lysate H->I J Measure radioactivity using a scintillation counter I->J K Analyze data to determine IC50 J->K

Caption: Workflow for the radiolabeled SGLT2 cellular uptake assay.

Procedure:

  • Cell Culture:

    • Culture HEK293-hSGLT2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection.

    • Seed the cells into poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

  • Assay:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) Uptake Buffer.

    • Prepare serial dilutions of this compound in Uptake Buffer.

    • Add 0.25 mL of the this compound dilutions or vehicle (for control wells) to the respective wells and pre-incubate for 15-30 minutes at 37°C.

    • Prepare the uptake solution by adding [¹⁴C]AMG to the Uptake Buffer to a final desired concentration.

    • To initiate the uptake, add 0.25 mL of the [¹⁴C]AMG uptake solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

    • To terminate the uptake, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.

    • Lyse the cells by adding 0.5 mL of Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

  • Quantification:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity in each sample using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle-treated control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescent Substrate Uptake Assay

This protocol uses a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to measure the inhibitory activity of this compound on SGLT2.

Materials and Reagents:

  • HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2)

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • PBS

  • Trypsin-EDTA

  • Black, clear-bottom 96-well plates

  • This compound

  • 2-NBDG

  • Uptake Buffer (as in Protocol 1)

  • Wash Buffer (ice-cold PBS)

  • Lysis Buffer (optional, for endpoint assays)

  • Fluorescence microplate reader

Experimental Workflow Diagram:

Fluorescent_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_quant Quantification arrow arrow A Seed HEK293-hSGLT2 cells in 96-well plate B Incubate for 24-48 hours to reach confluence A->B C Wash cells with Uptake Buffer B->C D Pre-incubate with this compound or vehicle C->D E Add 2-NBDG to initiate uptake D->E F Incubate for a defined time (e.g., 30 min) E->F G Stop uptake by washing with ice-cold Wash Buffer F->G H Measure fluorescence using a plate reader G->H I Analyze data to determine IC50 H->I

References

Application Notes and Protocols for HSK0935 in Combination with Other Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

HSK0935 is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Its mechanism of action involves reducing renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels. While the therapeutic potential of this compound as a monotherapy for type 2 diabetes is established, its efficacy and safety in combination with other antidiabetic agents are of significant interest for optimizing patient outcomes. This document provides a framework for researchers and drug development professionals on the application of this compound in combination therapies.

Disclaimer: As of the latest available information, specific preclinical and clinical data on the use of this compound in combination with other antidiabetic agents have not been publicly disclosed by the manufacturer, Haisco Pharmaceutical Group. Therefore, the following application notes and protocols are based on the established mechanisms of SGLT2 inhibitors and the general principles of combination therapy for type 2 diabetes. These should be considered as a starting point for research and development, and not as a direct reflection of completed studies.

Rationale for Combination Therapy

The pathophysiology of type 2 diabetes is complex, involving multiple defects such as insulin resistance, impaired insulin secretion, and excessive hepatic glucose production. Combining this compound with other antidiabetic agents that have complementary mechanisms of action can address these multiple pathways, potentially leading to:

  • Improved Glycemic Control: Additive or synergistic effects on lowering HbA1c levels.

  • Reduced Pill Burden: Development of fixed-dose combinations.

  • Mitigation of Side Effects: Balancing the side effect profiles of individual agents.

  • Cardiorenal Protection: Leveraging the known benefits of SGLT2 inhibitors.

Potential Combination Partners for this compound

Based on the mechanisms of action of currently available antidiabetic drugs, the following classes are logical candidates for combination therapy with this compound.

Table 1: Potential Antidiabetic Agent Combinations with this compound
Drug ClassExamplesRationale for CombinationPotential Efficacy EndpointsPotential Safety Considerations
Biguanides MetforminComplementary mechanisms targeting hepatic glucose production (Metformin) and renal glucose reabsorption (this compound). Metformin is the first-line therapy for type 2 diabetes.- Enhanced HbA1c reduction- Reduction in fasting plasma glucose- Potential for weight loss- Gastrointestinal side effects (Metformin)- Increased risk of euglycemic ketoacidosis (rare, SGLT2i)
DPP-4 Inhibitors Sitagliptin, LinagliptinSGLT2 inhibitors are insulin-independent, while DPP-4 inhibitors enhance insulin secretion in a glucose-dependent manner by increasing incretin levels.- Significant HbA1c lowering- Improved postprandial glucose control- Weight neutrality or modest weight loss- Low risk of hypoglycemia- Potential for acute pancreatitis (DPP-4i, rare)- Genitourinary infections (SGLT2i)
GLP-1 Receptor Agonists Liraglutide, SemaglutideBoth classes offer cardiovascular benefits. GLP-1 RAs enhance insulin secretion, suppress glucagon, and promote satiety.- Robust HbA1c reduction- Significant weight loss- Additive cardiovascular and renal benefits- Gastrointestinal side effects (GLP-1 RAs)- Low risk of hypoglycemia- Genitourinary infections (SGLT2i)
Sulfonylureas Glimepiride, GlipizideSGLT2 inhibitors can be combined with sulfonylureas, which increase insulin secretion.- Effective HbA1c reduction- Increased risk of hypoglycemia (Sulfonylureas)- Weight gain (Sulfonylureas)
Thiazolidinediones (TZDs) PioglitazoneTZDs improve insulin sensitivity in peripheral tissues, complementing the renal mechanism of SGLT2 inhibitors.- Potent HbA1c reduction- Weight gain and fluid retention (TZDs)- Increased risk of bone fractures (TZDs)
Insulin Basal, Bolus, or PremixedSGLT2 inhibitors can reduce the required insulin dosage and mitigate insulin-associated weight gain.- Improved glycemic control with lower insulin doses- Reduction in glycemic variability- Increased risk of hypoglycemia (Insulin)- Potential for euglycemic ketoacidosis (SGLT2i)

Signaling Pathways and Experimental Workflows

Complementary Mechanisms of Action

The following diagram illustrates the distinct yet complementary signaling pathways targeted by this compound in combination with a DPP-4 inhibitor.

G cluster_0 Pancreatic β-cell cluster_1 Kidney (Proximal Tubule) cluster_2 Drug Intervention incretins Incretins (GLP-1, GIP) dpp4 DPP-4 incretins->dpp4 Inactivated by camp ↑ cAMP incretins->camp insulin ↑ Insulin Secretion camp->insulin blood_glucose Blood Glucose insulin->blood_glucose Lowers sglt2 SGLT2 glucose_reabsorption Glucose Reabsorption sglt2->glucose_reabsorption urinary_glucose ↑ Urinary Glucose Excretion glucose_reabsorption->urinary_glucose Inhibition leads to urinary_glucose->blood_glucose Lowers dpp4i DPP-4 Inhibitor dpp4i->dpp4 Inhibits This compound This compound (SGLT2i) This compound->sglt2 Inhibits

Figure 1: Complementary mechanisms of this compound and a DPP-4 inhibitor.

Preclinical Experimental Workflow

A general workflow for evaluating the efficacy and safety of this compound in combination with another antidiabetic agent in a preclinical setting is outlined below.

G start Select Animal Model (e.g., db/db mice, Zucker diabetic fatty rats) grouping Randomize into Treatment Groups: 1. Vehicle Control 2. This compound alone 3. Combination Agent alone 4. This compound + Combination Agent start->grouping treatment Administer Treatment for a Defined Period (e.g., 4-8 weeks) grouping->treatment monitoring Monitor Key Parameters: - Body weight - Food and water intake - Blood glucose (fasting and postprandial) treatment->monitoring ogtt Perform Oral Glucose Tolerance Test (OGTT) and/or Insulin Tolerance Test (ITT) monitoring->ogtt biochemical Collect Blood and Tissues for Analysis: - HbA1c - Insulin, C-peptide - Lipid profile - Kidney and liver function markers ogtt->biochemical histology Histopathological Examination of Pancreas, Kidney, Liver biochemical->histology analysis Data Analysis and Interpretation histology->analysis

Figure 2: Preclinical experimental workflow for combination therapy.

Experimental Protocols (General Framework)

The following are generalized protocols that can be adapted for preclinical studies of this compound in combination therapy.

In Vivo Efficacy Study in a Rodent Model of Type 2 Diabetes
  • Objective: To evaluate the glycemic and metabolic effects of this compound in combination with another oral antidiabetic agent.

  • Animal Model: Male db/db mice (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Grouping (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: this compound (dose to be determined based on monotherapy dose-response studies).

    • Group 3: Combination agent (e.g., Metformin, Sitagliptin; clinically relevant dose).

    • Group 4: this compound + Combination agent.

  • Dosing: Administer compounds orally once daily for 28 days.

  • Measurements:

    • Body Weight: Record daily.

    • Food and Water Intake: Measure daily.

    • Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.

    • HbA1c: Measure at baseline and at the end of the study from whole blood.

    • Oral Glucose Tolerance Test (OGTT): Perform on day 27. After an overnight fast, administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.

  • Terminal Procedures (Day 28):

    • Collect terminal blood samples for analysis of plasma insulin, lipids, and safety biomarkers.

    • Harvest pancreas, liver, and kidneys for histopathological analysis.

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare between groups.

In Vitro Assay for SGLT2 Inhibition
  • Objective: To confirm the in vitro potency and selectivity of this compound.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2) or human SGLT1 (hSGLT1).

  • Assay Principle: Measure the uptake of a radiolabeled glucose analog (e.g., ¹⁴C-α-methyl-D-glucopyranoside, ¹⁴C-AMG) in the presence of varying concentrations of this compound.

  • Protocol:

    • Seed hSGLT2- or hSGLT1-expressing CHO cells in a 96-well plate and culture overnight.

    • Wash cells with a sodium-containing buffer.

    • Pre-incubate cells with various concentrations of this compound or vehicle for 15-30 minutes.

    • Add ¹⁴C-AMG and incubate for 1-2 hours at 37°C.

    • Stop the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value for this compound on both SGLT2 and SGLT1 to determine its potency and selectivity.

Future Directions and Considerations

Further research is imperative to delineate the precise clinical utility of this compound in combination therapy. Key areas for future investigation include:

  • Head-to-head comparison studies: Evaluating the efficacy and safety of this compound in combination with various antidiabetic agents.

  • Cardiovascular outcome trials (CVOTs): Assessing the long-term cardiovascular and renal benefits of this compound-based combination therapies.

  • Pharmacokinetic and pharmacodynamic interaction studies: To ensure the absence of significant drug-drug interactions.

  • Real-world evidence studies: To evaluate the effectiveness and safety of this compound combinations in a broader patient population.

The development of fixed-dose combinations of this compound with other oral antidiabetic agents would be a significant step forward in simplifying treatment regimens and improving patient adherence. As more data becomes available, these application notes and protocols will be updated to reflect the latest findings.

Troubleshooting & Optimization

HSK0935 Technical Support Center: Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of HSK0935. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (228.90 mM). For optimal dissolution, warming the solution to 37°C and using an ultrasonic bath is recommended.

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.

Q3: My this compound solution, prepared in DMSO, precipitates when I dilute it into my aqueous cell culture medium. What is causing this?

A3: This is a common issue for compounds with low aqueous solubility. The precipitation is likely due to the sharp decrease in solvent polarity when the DMSO stock is introduced into the aqueous medium. The final concentration of DMSO may be too low to keep this compound in solution.

Q4: What are the known chemical incompatibilities of this compound?

A4: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Q5: Is this compound sensitive to light?

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution in aqueous media

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your experiments.

G start Precipitation Observed check_concentration Is the final concentration of this compound too high? start->check_concentration lower_concentration Lower the final concentration and re-test. check_concentration->lower_concentration Yes check_dmso Is the final DMSO concentration sufficient? check_concentration->check_dmso No still_precipitates Still Precipitates? lower_concentration->still_precipitates increase_dmso Increase final DMSO concentration (check cell tolerance, typically <0.5%). check_dmso->increase_dmso No check_dilution_technique How is the dilution performed? check_dmso->check_dilution_technique Yes increase_dmso->still_precipitates optimize_dilution Optimize dilution: add stock to vortexing medium, use serial dilutions. check_dilution_technique->optimize_dilution check_temp Is the medium at an optimal temperature? check_dilution_technique->check_temp Optimized optimize_dilution->still_precipitates warm_medium Pre-warm the medium to 37°C before adding the compound. check_temp->warm_medium No check_temp->still_precipitates Yes warm_medium->still_precipitates use_cosolvents Consider using co-solvents or formulation strategies. still_precipitates->use_cosolvents Yes success Problem Solved still_precipitates->success No SGLT2_Pathway cluster_tubule Proximal Convoluted Tubule GlomerularFiltrate Glomerular Filtrate (Glucose & Na+) SGLT2 SGLT2 Transporter GlomerularFiltrate->SGLT2 Reabsorption Urine Urine (Increased Glucose & Na+ Excretion) GlomerularFiltrate->Urine Excretion Bloodstream Bloodstream SGLT2->Bloodstream This compound This compound This compound->SGLT2 Inhibits

Technical Support Center: Optimizing HSK0935 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of HSK0935 for in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound blocks this reabsorption, leading to the excretion of excess glucose in the urine. This mechanism of action makes it a promising therapeutic agent for conditions such as type 2 diabetes.

Q2: What is the first step in determining the optimal in vivo dose for this compound?

A2: The initial and most critical step is to conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This study is essential for establishing a safe dose range for subsequent efficacy experiments.

Q3: How do I design a dose-range finding study for this compound?

A3: A typical dose-range finding study involves administering escalating single doses of this compound to different groups of animals (e.g., Sprague-Dawley rats). Key parameters to monitor include clinical signs of toxicity (e.g., changes in behavior, posture, or activity), body weight changes, and any adverse events. The study should include a vehicle control group and at least 3-4 dose escalation groups.

Q4: I am observing high variability in my in vivo results. What are the potential causes and solutions?

A4: High variability in in vivo experiments can stem from several factors:

  • Animal-to-animal variation: Ensure that all animals are of a similar age and weight at the start of the experiment. House animals under standardized conditions (e.g., light-dark cycle, temperature, humidity) and provide ad libitum access to food and water unless the protocol specifies otherwise.

  • Dosing accuracy: Inaccurate or inconsistent administration of this compound can lead to significant variability. Ensure that the dosing solution is homogenous and that the administration technique (e.g., oral gavage, intravenous injection) is performed consistently by a trained individual.

  • Stress: Animal stress can significantly impact physiological responses. Handle animals gently and allow for an acclimatization period before starting the experiment.

Q5: My in vivo results with this compound are not showing the expected efficacy. What should I troubleshoot?

A5: If you are not observing the expected therapeutic effect, consider the following:

  • Dosage: The administered dose may be too low. Based on your MTD study, you may need to test higher doses within the safe range.

  • Pharmacokinetics: The bioavailability of this compound may be poor with the chosen route of administration, or it may be rapidly metabolized and cleared. A pharmacokinetic (PK) study to determine parameters like Cmax, Tmax, and AUC can provide valuable insights.

  • Target engagement: Confirm that this compound is reaching its target (SGLT2 in the kidneys) in sufficient concentrations to exert its effect. This can be assessed by measuring urinary glucose excretion, which is a direct pharmacodynamic marker of SGLT2 inhibition.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High mortality or severe adverse events in a dose group The administered dose exceeds the Maximum Tolerated Dose (MTD).Immediately stop dosing at that level. Review the MTD study data and select a lower, safer starting dose for subsequent experiments. Ensure the vehicle is not causing toxicity.
No significant increase in urinary glucose excretion The dose of this compound is too low to effectively inhibit SGLT2. The compound has poor bioavailability via the chosen route of administration.Increase the dose of this compound in subsequent cohorts, staying within the established MTD. Consider a different route of administration (e.g., intravenous vs. oral) or reformulate the compound to improve solubility and absorption. Conduct a pharmacokinetic study to assess drug exposure.
Inconsistent urinary glucose excretion within the same dose group Inaccurate dosing or variability in animal water intake.Ensure precise and consistent administration of the dosing solution. House animals in metabolic cages to accurately measure 24-hour urine volume and glucose content. Ensure consistent access to water.
Unexpected off-target effects This compound may have activity against other transporters or signaling pathways at higher concentrations.Characterize the in vitro selectivity of this compound against other related transporters (e.g., SGLT1). If off-target effects are suspected, consider using a lower dose or a more specific analog if available.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study in Sprague-Dawley Rats

Objective: To determine the maximum tolerated single oral dose of this compound in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and monitoring equipment

Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least 7 days prior to the experiment.

  • Group Allocation: Randomly assign rats to a vehicle control group and at least four this compound treatment groups (n=3-5 rats per group).

  • Dose Preparation: Prepare fresh dosing solutions of this compound in the vehicle on the day of the experiment.

  • Dose Administration: Administer a single oral dose of this compound or vehicle to each rat. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 50, 100, 200 mg/kg).

  • Observation: Monitor the animals continuously for the first 4 hours post-dosing and then at regular intervals for up to 14 days. Record any clinical signs of toxicity, changes in body weight, and mortality.

  • Data Analysis: Determine the MTD as the highest dose that does not cause mortality or serious signs of toxicity.

Protocol 2: In Vivo Efficacy Study - Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose tolerance in a rat model.

Materials:

  • This compound

  • Vehicle

  • Sprague-Dawley rats

  • Glucose solution (e.g., 2 g/kg)

  • Blood glucose monitoring system

Methodology:

  • Animal Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.

  • This compound Administration: Administer a single oral dose of this compound or vehicle.

  • Glucose Challenge: 60 minutes after this compound administration, administer an oral glucose load.

  • Blood Glucose Measurement: Collect blood samples from the tail vein at 0 (just before glucose administration), 15, 30, 60, and 120 minutes after the glucose challenge. Measure blood glucose levels.

  • Data Analysis: Calculate the area under the curve (AUC) for the blood glucose concentration-time profile for each group. Compare the AUC of the this compound-treated groups to the vehicle control group.

Quantitative Data Summary

Due to the limited publicly available in vivo data for this compound, the following tables present representative data for a structurally similar and well-characterized SGLT2 inhibitor, Dapagliflozin , in Sprague-Dawley rats. This information can serve as a valuable reference for designing and interpreting experiments with this compound.

Table 1: Dose-Dependent Effect of Dapagliflozin on 24-hour Urinary Glucose Excretion in Normal Sprague-Dawley Rats

Dose (mg/kg, oral)Mean Urinary Glucose Excretion (mg/24h)Fold Increase vs. Vehicle
Vehicle~5-
0.1~50~10
0.5~150~30
1.0~200~40

Data is estimated from published graphical representations and should be used for guidance purposes.

Table 2: Pharmacokinetic Parameters of Dapagliflozin in Sprague-Dawley Rats after a Single Oral Dose

ParameterValue
Dose1 mg/kg
Cmax (ng/mL)~843
Tmax (h)~0.5 - 1.0
T½ (h)~4.6 - 5.2
AUC (ng*h/mL)~3500

Values are compiled from various pharmacokinetic studies and represent approximate ranges.

Visualizations

SGLT2_Inhibition_Pathway cluster_proximal_tubule Proximal Tubule Cell cluster_downstream Downstream Effects This compound This compound SGLT2 SGLT2 This compound->SGLT2 Inhibits Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates Urinary_Glucose_Excretion Urinary Glucose Excretion SGLT2->Urinary_Glucose_Excretion Increases Cellular_Glucose Intracellular Glucose Glucose_Reabsorption->Cellular_Glucose Decreases AMPK AMPK Activation Cellular_Glucose->AMPK SIRT1 SIRT1 Activation Cellular_Glucose->SIRT1 mTORC1 mTORC1 Inhibition AMPK->mTORC1 Inhibits

Caption: Signaling pathway of this compound-mediated SGLT2 inhibition.

MTD_Workflow start Start MTD Study acclimatize Acclimatize Animals (≥ 7 days) start->acclimatize group Randomize into Groups (Vehicle + Dose Escalation) acclimatize->group dose Administer Single Oral Dose group->dose observe Observe for Toxicity (14 days) dose->observe data Collect Data (Clinical Signs, Body Weight) observe->data mtd Determine MTD data->mtd end Proceed to Efficacy Studies mtd->end Toxicity Acceptable stop Re-evaluate Dose Range mtd->stop Unacceptable Toxicity Troubleshooting_Logic start In Vivo Experiment with this compound efficacy Is the expected efficacy observed? start->efficacy variability Is there high variability? efficacy->variability Yes no_effect Troubleshoot Efficacy efficacy->no_effect No high_var Troubleshoot Variability variability->high_var Yes success Experiment Successful variability->success No check_dose Increase Dose (within MTD) no_effect->check_dose check_pk Conduct PK Study check_animals Standardize Animal Characteristics high_var->check_animals check_dosing Ensure Dosing Accuracy

References

Technical Support Center: Troubleshooting HSK0935 In Vitro Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in in vitro assays involving HSK0935. While this compound is a potent and selective SGLT2 inhibitor, the principles of robust assay development and troubleshooting are broadly applicable. This guide focuses on common sources of variability in cell-based and biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of variability in cell-based assays?

A1: The most significant source of variability in cell-based assays often stems from inconsistent cell handling and culture practices. This includes issues like using cells with high passage numbers, which can lead to phenotypic and genotypic changes, inconsistent cell seeding densities, and mycoplasma contamination.[1][2] To ensure reproducibility, it is crucial to use cells within a defined low-passage range, create master and working cell banks, and regularly test for mycoplasma.[1]

Q2: How can I minimize the "edge effect" in my microplate assays?

A2: The edge effect, where wells on the perimeter of a microplate exhibit different behavior than interior wells, is often caused by increased evaporation and temperature gradients.[1] To mitigate this, it is recommended to avoid using the outer wells for experimental samples. Instead, these wells can be filled with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1] Additionally, ensuring proper humidification in the incubator and allowing plates to equilibrate to room temperature before incubation can help ensure even cell distribution.[1]

Q3: My assay signal is much lower than expected. What are the potential causes?

A3: A low signal can be due to several factors. For fluorescence-based assays, autofluorescence from media components like fetal bovine serum or phenol red can contribute to high background noise.[3] In such cases, using alternative media or performing measurements in PBS with calcium and magnesium may help.[3] Additionally, for adherent cells, optimizing the focal height of the plate reader to the cell layer at the bottom of the well can improve accuracy and sensitivity.[3] Other potential causes include suboptimal reagent concentrations, degraded reagents, or incorrect incubation times.[1]

Q4: Why might an inhibitor show potency in a cell-based assay but not in a biochemical in vitro kinase assay?

A4: Discrepancies between cell-based and biochemical assays can arise from several factors. In a biochemical assay, the concentration of ATP can significantly impact the apparent potency of ATP-competitive inhibitors.[4] It is recommended to use an ATP concentration that is close to the Km of the kinase being tested.[4] In contrast, cell-based assays are influenced by factors such as cell membrane permeability, efflux pumps, and intracellular metabolism of the compound. Furthermore, the presence of serum in cell culture media can lead to protein binding of the inhibitor, reducing its effective concentration.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in screening assays.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette and verify that all tips dispense equal volumes. Allow the plate to sit on a level surface at room temperature for 15-20 minutes before incubation to promote even cell distribution.[1]
Pipetting Errors Calibrate pipettes regularly. Use the appropriate pipette for the volume being dispensed and pre-wet the tips. Pipette slowly and consistently.[1]
Edge Effects Avoid using the outer wells of the microplate for samples. Fill them with media or PBS to create a humidity barrier.[1]
Uneven Distribution of Adherent Cells For plate readers, consider using a well-scanning setting (orbital or spiral) instead of a single central measurement point to correct for heterogeneous signal distribution.[3]
Issue 2: High Background Signal

Symptoms:

  • Low signal-to-noise ratio.

  • Difficulty in distinguishing between treated and untreated wells.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Overly High Cell Seeding Density Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[1]
Non-specific Antibody Binding Increase the concentration of the blocking agent or try a different blocking buffer. Titrate primary and secondary antibody concentrations to the lowest effective level.[1][5]
Autofluorescence of Cells or Compounds In fluorescence-based assays, check for autofluorescence of the cells or test compounds at the excitation and emission wavelengths being used.[1] Consider using alternative detection methods if autofluorescence is high.
Contaminated or Degraded Reagents Use fresh, high-quality reagents and check expiration dates.

Visualizations

Experimental Workflow and Potential Variability Points

G cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis cluster_issues Sources of Variability Cell_Culture Cell Culture & Passaging Plate_Seeding Plate Seeding Cell_Culture->Plate_Seeding Reagent_Prep Reagent Preparation Reagent_Prep->Plate_Seeding Compound_Addition Compound Addition Plate_Seeding->Compound_Addition Incubation Incubation Compound_Addition->Incubation Detection Signal Detection Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Normalization Normalization Data_Acquisition->Normalization Curve_Fitting Curve Fitting Normalization->Curve_Fitting v1 Cell Health/ Passage v1->Cell_Culture v2 Pipetting Error v2->Plate_Seeding v2->Compound_Addition v3 Edge Effect v3->Plate_Seeding v4 Reagent Quality v4->Reagent_Prep v5 Incubation Time/Temp v5->Incubation v6 Reader Settings v6->Detection

Caption: A generalized workflow for in vitro assays highlighting key steps and common sources of experimental variability.

Troubleshooting Logic for High Assay Variability

G cluster_checks Initial Checks cluster_solutions Potential Solutions start High Assay Variability Detected check_replicates Variability within replicates? start->check_replicates check_plates Variability between plates? check_replicates->check_plates No sol_pipetting Review Pipetting Technique & Calibrate Pipettes check_replicates->sol_pipetting Yes check_days Variability between days? check_plates->check_days No sol_reagents Check Reagent Stability & Preparation check_plates->sol_reagents Yes sol_cells Standardize Cell Culture (Passage #, Health) check_days->sol_cells Yes sol_seeding Optimize Cell Seeding Protocol sol_pipetting->sol_seeding sol_edge Mitigate Edge Effects (e.g., plate map) sol_seeding->sol_edge sol_env Ensure Consistent Incubator Conditions sol_reagents->sol_env sol_cells->sol_reagents

Caption: A decision tree to guide the troubleshooting process for high variability in in vitro assay results.

References

HSK0935 off-target effects in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with HSK0935. The following information addresses potential questions and troubleshooting scenarios based on publicly available data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily responsible for glucose reabsorption in the kidneys. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine.[1]

Q2: What is the reported selectivity of this compound?

This compound demonstrates high selectivity for SGLT2 over SGLT1. One study reported an 843-fold selectivity for hSGLT2 over hSGLT1.[1] This high selectivity is a key characteristic of the compound.

Q3: Are there any known off-target effects for this compound?

Based on the available public information, there are no specific off-target effects documented for this compound. The primary characterization of this compound highlights its high selectivity for SGLT2.[1] Researchers should be aware that the absence of evidence is not evidence of absence, and comprehensive kinase panel screening or broader profiling would be necessary to definitively rule out off-target activities.

Troubleshooting Guide

Issue 1: Unexpectedly low or no effect on glucose uptake in my cellular model.

  • Question: Is your experimental model appropriate?

    • Answer: this compound is an SGLT2 inhibitor. Ensure that your cell line or experimental model endogenously expresses SGLT2 at a sufficient level. SGLT2 is predominantly expressed in the proximal tubules of the kidneys.

  • Question: Is the compound concentration appropriate?

    • Answer: this compound has a reported IC50 of 1.3 nM for hSGLT2.[1] Ensure your experimental concentration is within a relevant range to observe inhibition. A dose-response experiment is recommended to determine the optimal concentration for your specific model.

  • Question: Are you observing effects on SGLT1?

    • Answer: Given the high selectivity of this compound for SGLT2 over SGLT1, significant inhibition of SGLT1-mediated glucose transport would only be expected at much higher concentrations.[1] If you are working with a model that expresses both SGLT1 and SGLT2, you may be able to dissect the relative contributions of each transporter by using a concentration of this compound that is selective for SGLT2.

Issue 2: Observing unexpected phenotypic changes in my in vivo model.

  • Question: Could the observed effects be related to the on-target mechanism?

    • Answer: Inhibition of SGLT2 leads to glycosuria (excretion of glucose in urine).[1] This can lead to secondary physiological effects such as osmotic diuresis and changes in plasma glucose levels. Consider whether your observed phenotype could be a downstream consequence of these on-target effects.

  • Question: Have you included appropriate controls?

    • Answer: To investigate potential off-target effects, consider including a structurally distinct SGLT2 inhibitor with a different selectivity profile as a comparator. This can help to distinguish between class-specific on-target effects and compound-specific off-target effects.

Quantitative Data Summary

Target Inhibitory Activity (IC50) Selectivity (SGLT1/SGLT2) Reference
hSGLT21.3 nM843-fold[1]
hSGLT11096 nM[1]

Experimental Protocols

General Protocol for Assessing SGLT2 Inhibition in a Cellular Model:

  • Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing human SGLT2 (e.g., HEK293-hSGLT2).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations in the assay buffer.

  • Glucose Uptake Assay:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Wash the cells with a sodium-containing buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes).

    • Initiate glucose uptake by adding a solution containing a radiolabeled or fluorescent glucose analog (e.g., ¹⁴C-AMG or 2-NBDG) in a sodium-containing buffer.

    • Incubate for a defined period to allow for glucose uptake.

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the amount of internalized glucose analog using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition of glucose uptake for each concentration of this compound relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Visualizations

SGLT2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cells SGLT2-expressing cells preincubation Pre-incubation with this compound cells->preincubation compound This compound Dilutions compound->preincubation glucose_add Add Labeled Glucose Analog preincubation->glucose_add incubation Incubate for Glucose Uptake glucose_add->incubation wash Stop and Wash incubation->wash measure Measure Glucose Uptake wash->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for assessing SGLT2 inhibition.

SGLT2_Signaling cluster_membrane Apical Membrane of Proximal Tubule Cell cluster_lumen Tubular Lumen cluster_inhibitor sglt2 SGLT2 Intracellular Space Intracellular Space sglt2->Intracellular Space Glucose Reabsorption glucose Glucose glucose->sglt2 Cotransport sodium Na+ sodium->sglt2 This compound This compound This compound->sglt2 Inhibition

Caption: Mechanism of SGLT2 inhibition by this compound.

References

Technical Support Center: HSK0935 Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in the preclinical evaluation of HSK0935, a potent and selective SGLT2 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and reproducibility in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound blocks this reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels. This mechanism is independent of insulin secretion.

Q2: What are the key preclinical readouts for assessing this compound efficacy?

A2: The primary preclinical efficacy readouts for this compound include:

  • In vitro SGLT2 inhibition: Determined by IC50 values in cell-based assays.

  • In vivo urinary glucose excretion (UGE): Measured in animal models to confirm the mechanism of action.

  • Oral Glucose Tolerance Test (OGTT): Assesses the compound's ability to improve glucose tolerance after an oral glucose challenge.

  • Reduction in blood glucose levels: In diabetic animal models.

Q3: What level of variability is expected in preclinical results for SGLT2 inhibitors like this compound?

A3: Variability in preclinical results is expected and can arise from multiple sources. For in vitro IC50 values, variations can be observed due to differences in cell lines, passage numbers, and assay conditions. In vivo, factors such as the choice of animal model, age, sex, diet, and the method of disease induction can all contribute to variability in urinary glucose excretion and blood glucose-lowering effects. It is crucial to maintain consistent experimental conditions to minimize this variability.

Troubleshooting Guides

In Vitro SGLT2 Inhibition Assays

Problem: High variability in IC50 values for this compound.

Potential Cause Troubleshooting Step
Cell Line Integrity Ensure the consistent use of a specific cell line (e.g., HK-2) and maintain a consistent passage number. Cell lines can exhibit phenotypic drift over time.
Assay Conditions Standardize incubation times, temperature, and buffer compositions. Small variations can significantly impact results.
Compound Solubility Ensure this compound is fully dissolved in the assay medium. Poor solubility can lead to inaccurate concentrations and high variability. Consider using a different solvent or sonication.
Reagent Quality Use fresh, high-quality reagents, including the fluorescent glucose analog (e.g., 2-NBDG) and other buffer components.

Problem: Low signal-to-noise ratio in the glucose uptake assay.

Potential Cause Troubleshooting Step
Low SGLT2 Expression Confirm SGLT2 expression in the cell line used. Consider using a cell line with higher endogenous expression or a stably transfected cell line.
Suboptimal 2-NBDG Concentration Optimize the concentration of the fluorescent glucose analog. Too low a concentration will result in a weak signal, while too high a concentration can lead to quenching.
Insufficient Incubation Time Optimize the incubation time for 2-NBDG uptake. A time-course experiment can help determine the optimal duration for maximal signal.
High Background Fluorescence Ensure thorough washing of cells after incubation with 2-NBDG to remove any unbound probe.
In Vivo Animal Studies

Problem: Inconsistent urinary glucose excretion (UGE) in response to this compound.

Potential Cause Troubleshooting Step
Animal Model Variability Use a consistent and well-characterized animal model (e.g., Sprague-Dawley rats, C57BL/6 mice). Factors like age, sex, and genetic background can influence UGE.
Diet and Hydration Status Ensure animals have ad libitum access to water, as SGLT2 inhibitors can have a diuretic effect. Standardize the diet, as it can influence baseline glucose levels and UGE.
Stress-Induced Hyperglycemia Acclimatize animals to handling and experimental procedures to minimize stress, which can affect blood glucose and UGE.
Incomplete Urine Collection Use metabolic cages designed for accurate and complete urine collection. Ensure proper separation of urine and feces.

Problem: High variability in Oral Glucose Tolerance Test (OGTT) results.

Potential Cause Troubleshooting Step
Inconsistent Fasting Period Strictly adhere to a standardized fasting period (typically 6-8 hours for mice) before the glucose challenge. Ensure free access to water during fasting.
Variable Glucose Gavage Ensure accurate and consistent administration of the glucose bolus via oral gavage. The volume and concentration of the glucose solution should be precise.
Stress During Blood Sampling Handle mice gently and use a consistent method for blood sampling (e.g., tail vein) to minimize stress, which can elevate blood glucose levels.
Time of Day Perform OGTTs at the same time of day to account for circadian variations in glucose metabolism.

Data Presentation

Table 1: Illustrative In Vitro SGLT2 Inhibition Data for a Representative SGLT2 Inhibitor

Parameter Cell Line Mean IC50 (nM) Standard Deviation (nM) Number of Experiments (n)
SGLT2 InhibitionHK-21.50.45
SGLT1 InhibitionCHO-hSGLT1>1000N/A3
Selectivity (SGLT1/SGLT2)->667-fold--

Note: This data is illustrative for a representative SGLT2 inhibitor and is intended to provide a general understanding of expected values. Actual results for this compound may vary.

Table 2: Illustrative In Vivo Urinary Glucose Excretion (UGE) Data in Sprague-Dawley Rats

Treatment Group Dose (mg/kg) Mean 24-hour UGE (g/kg) Standard Deviation (g/kg) Number of Animals (n)
Vehicle00.10.058
SGLT2 Inhibitor12.50.68
SGLT2 Inhibitor34.81.18
SGLT2 Inhibitor106.21.58

Note: This data is illustrative for a representative SGLT2 inhibitor and is intended to provide a general understanding of expected values. Actual results for this compound may vary.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay: 2-NBDG Glucose Uptake

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on SGLT2-mediated glucose uptake in a human kidney cell line.

Materials:

  • HK-2 cells (human kidney proximal tubule cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Krebs-Ringer-Henseleit (KRH) buffer

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • This compound

  • Phlorizin (non-selective SGLT inhibitor control)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HK-2 cells in complete medium. Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and grow to confluence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in KRH buffer.

  • Assay: a. Wash confluent cells twice with pre-warmed KRH buffer. b. Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle to each well. Include controls for total uptake (vehicle only) and non-specific uptake (a high concentration of a known SGLT inhibitor like phlorizin). c. Pre-incubate the plate at 37°C for 15-30 minutes. d. Initiate glucose uptake by adding 10 µL of 2-NBDG solution to each well (final concentration of 100-200 µM). e. Incubate at 37°C for 30-60 minutes. f. Terminate uptake by washing the cells three times with ice-cold KRH buffer. g. Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: a. Subtract background fluorescence. b. Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose tolerance in mice.

Materials:

  • C57BL/6 mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimatize mice to handling for at least one week before the experiment.

  • Fasting: Fast the mice for 6-8 hours before the OGTT, with free access to water.

  • Dosing: Administer this compound or vehicle via oral gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).

  • Baseline Glucose: At time 0, take a baseline blood sample from the tail vein and measure blood glucose.

  • Glucose Challenge: Immediately after the baseline reading, administer the glucose solution via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.

  • Data Analysis: a. Plot the mean blood glucose concentration at each time point for each treatment group. b. Calculate the area under the curve (AUC) for the glucose excursion for each group. c. Perform statistical analysis to compare the AUCs of the this compound-treated groups to the vehicle control group.

Visualizations

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_lumen Tubular Lumen (Urine) cluster_cell Epithelial Cell cluster_blood Bloodstream Glucose_Na Glucose & Na+ SGLT2 SGLT2 Glucose_Na->SGLT2 Reabsorption GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport Blood_Glucose_Na Glucose & Na+ GLUT2->Blood_Glucose_Na Transport to Blood NaK_ATPase Na+/K+ ATPase NaK_ATPase->Blood_Glucose_Na Na+ Gradient This compound This compound This compound->SGLT2 Inhibition

Caption: SGLT2 Inhibition Signaling Pathway by this compound.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed HK-2 cells in 96-well plate Wash_Cells Wash cells with KRH buffer Seed_Cells->Wash_Cells Prepare_Compound Prepare this compound serial dilutions Add_Compound Add this compound/vehicle Prepare_Compound->Add_Compound Wash_Cells->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Add_2NBDG Add 2-NBDG Pre_Incubate->Add_2NBDG Incubate Incubate at 37°C Add_2NBDG->Incubate Terminate_Wash Terminate and wash Incubate->Terminate_Wash Lyse_Cells Lyse cells Terminate_Wash->Lyse_Cells Read_Fluorescence Read fluorescence Lyse_Cells->Read_Fluorescence Calculate_IC50 Calculate IC50 Read_Fluorescence->Calculate_IC50

Caption: Experimental Workflow for In Vitro SGLT2 Inhibition Assay.

Logical_Relationship HSK0935_Admin This compound Administration SGLT2_Inhibition SGLT2 Inhibition in Kidney HSK0935_Admin->SGLT2_Inhibition Decreased_Glucose_Reabsorption Decreased Renal Glucose Reabsorption SGLT2_Inhibition->Decreased_Glucose_Reabsorption Increased_UGE Increased Urinary Glucose Excretion Decreased_Glucose_Reabsorption->Increased_UGE Lowered_Blood_Glucose Lowered Blood Glucose Increased_UGE->Lowered_Blood_Glucose

Caption: Logical Relationship of this compound's Mechanism of Action.

Technical Support Center: Enhancing Oral Bioavailability of HSK0935

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of HSK0935.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenge with this compound is its low aqueous solubility. Like many new chemical entities, poor solubility can lead to a low dissolution rate in the gastrointestinal tract, which in turn limits its absorption and overall oral bioavailability.[1][2] Factors such as the drug's crystal structure and potential for first-pass metabolism can also play a significant role.[3][4]

Q2: What are the initial formulation strategies to consider for improving this compound bioavailability?

A2: For a poorly soluble compound like this compound, several formulation strategies can be employed.[1][5] Initial approaches often focus on increasing the drug's surface area and dissolution rate.[6] These include:

  • Particle Size Reduction: Micronization or nanosizing can significantly increase the surface area available for dissolution.

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and prevent crystallization, thereby enhancing solubility.[6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1]

Q3: How can I assess the in vitro dissolution of my this compound formulation?

A3: Standard dissolution testing using USP apparatus (e.g., paddle or basket) is recommended. It is crucial to use biorelevant media that simulate the pH and composition of the gastrointestinal fluids (e.g., Simulated Gastric Fluid - SGF, and Simulated Intestinal Fluid - SIF). This will provide a more accurate prediction of in vivo performance compared to simple buffer systems.

Troubleshooting Guides

Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies

  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Characterize the solid state of your drug substance: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the crystallinity of this compound.

    • Evaluate different formulation approaches:

      • Micronization/Nanonization: Reduce the particle size of the this compound drug substance.

      • Solid Dispersion: Prepare a solid dispersion of this compound with a suitable hydrophilic carrier (e.g., PVP, HPMC).

      • Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS).

    • Conduct in vitro dissolution studies: Compare the dissolution profiles of your new formulations against the unformulated drug in biorelevant media.

Issue 2: Inconsistent Dissolution Profile of this compound Solid Dispersion Formulation

  • Possible Cause: Recrystallization of the amorphous this compound during storage or dissolution.

  • Troubleshooting Steps:

    • Assess the physical stability of the solid dispersion: Store the formulation under accelerated stability conditions (e.g., 40°C/75% RH) and monitor for recrystallization using XRPD.

    • Optimize the polymer and drug loading: A higher polymer-to-drug ratio may be required to maintain the amorphous state.

    • Incorporate a precipitation inhibitor: Certain polymers or surfactants can help maintain a supersaturated state during dissolution, preventing precipitation.

Data Presentation

Table 1: Comparison of Formulation Strategies on this compound Oral Bioavailability in Rats (Hypothetical Data)

Formulation ApproachThis compound Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension50150 ± 352.0600 ± 120100 (Reference)
Micronized Suspension50350 ± 601.51500 ± 250250
Solid Dispersion (1:5 Drug:PVP)50800 ± 1501.04200 ± 700700
SEDDS Formulation501200 ± 2000.56000 ± 9501000

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol) at a predetermined ratio (e.g., 1:5 drug to polymer).

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Further dry the solid mass in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Gently mill the dried solid dispersion and pass it through a sieve to obtain a uniform powder.

  • Characterization: Characterize the resulting powder for drug content, amorphous nature (using XRPD and DSC), and dissolution properties.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group) with cannulated jugular veins.

  • Dosing: Administer the different this compound formulations orally via gavage at a dose of 50 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A This compound API B Micronization A->B C Solid Dispersion A->C D SEDDS Formulation A->D E Dissolution Testing B->E C->E F Solid State Analysis (XRPD, DSC) C->F D->E G Rat PK Study E->G H Bioavailability Assessment G->H

Caption: Experimental workflow for improving this compound oral bioavailability.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Liver A Oral Dosing of this compound Formulation B Dissolution in GI Fluids A->B C This compound in Solution B->C D Permeation across Intestinal Epithelium C->D E This compound in Bloodstream D->E F First-Pass Metabolism E->F G Metabolites F->G

Caption: Key physiological steps affecting this compound oral bioavailability.

References

HSK0935 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

[Limited Information Available]

Our initial search for "HSK0935" did not yield specific public information regarding its experimental controls, best practices, or associated signaling pathways. The term may refer to a highly specialized, proprietary, or novel compound not yet widely documented in public databases.

To provide accurate and relevant technical support, we require more specific details about this compound, such as:

  • Chemical Class and Target: What type of molecule is this compound (e.g., small molecule inhibitor, antibody, etc.) and what is its intended biological target?

  • Intended Application: What is the primary research or therapeutic area for this compound (e.g., oncology, immunology, etc.)?

  • General Mechanism of Action: A brief description of how this compound is expected to function would be beneficial.

In the absence of specific data for this compound, we have compiled a set of general best practices and troubleshooting guides applicable to many experimental compounds used in cell-based assays and drug development.

General Troubleshooting and FAQs for Experimental Compounds

This section provides guidance on common issues encountered during in vitro and in vivo experiments with novel compounds.

Question Possible Cause Troubleshooting Steps
Inconsistent or non-reproducible results between experiments. - Compound Stability: The compound may be degrading in solution. - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. - Reagent Variability: Inconsistent lots of media, serum, or other critical reagents.- Prepare fresh stock solutions of the compound for each experiment. - Perform a stability study of the compound in your experimental media. - Use cells within a consistent and low passage number range. - Qualify new lots of critical reagents before use in critical experiments.
Higher than expected cytotoxicity in cell-based assays. - Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. - Off-Target Effects: The compound may have unintended cytotoxic effects. - Incorrect Concentration: Errors in dilution calculations.- Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). - Run a vehicle-only control to assess solvent toxicity. - Double-check all dilution calculations. - Perform counter-screening assays to identify potential off-target activities.
Lack of expected biological activity. - Compound Inactivity: The compound may not be active in the chosen assay system. - Incorrect Assay Conditions: pH, temperature, or incubation time may not be optimal. - Cell Line Resistance: The chosen cell line may not express the target or may have compensatory mechanisms.- Verify the identity and purity of the compound. - Include a positive control compound with a known mechanism of action. - Optimize assay conditions. - Confirm target expression in your cell line (e.g., via Western blot, qPCR).

General Experimental Protocols and Controls

Below are generalized methodologies for key experiments. Note: These are templates and should be adapted for the specific target and mechanism of this compound.

Cell Viability/Cytotoxicity Assay (e.g., using a tetrazolium-based reagent)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50.

Recommended Controls:

  • Untreated Control: Cells in medium only.

  • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest concentration of the compound.

  • Positive Control: A compound known to induce cytotoxicity in the chosen cell line.

Western Blot for Target Engagement/Downstream Signaling
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein or a downstream signaling molecule. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH, β-actin).

Recommended Controls:

  • Loading Control: An antibody against a ubiquitously expressed housekeeping protein.

  • Positive/Negative Control Cell Lines: Cell lines known to express or not express the target protein.

  • Pathway-Specific Controls: Treat cells with known activators or inhibitors of the signaling pathway to confirm antibody specificity and cell responsiveness.

Hypothetical Signaling Pathway and Workflow Visualizations

As the signaling pathway for this compound is unknown, the following diagrams represent common hypothetical pathways that a novel compound might modulate.

G cluster_0 Upstream Signaling cluster_1 Nuclear Events This compound This compound Receptor Receptor This compound->Receptor Inhibition Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical inhibitory pathway of this compound.

G Compound_Prep Prepare this compound Stock and Dilutions Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Culture Seed and Culture Cells Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay Perform Endpoint Assay Incubation->Assay Data_Analysis Analyze and Interpret Results Assay->Data_Analysis

Caption: General experimental workflow for in vitro compound testing.

To receive more targeted and useful information, please provide additional details about this compound.

Technical Support Center: Overcoming Paclitaxel Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Important Note Regarding HSK0935

Before proceeding, it is important to clarify the context of your request. Our research indicates that this compound is a potent and highly selective SGLT2 inhibitor used for the treatment of type 2 diabetes.[1][2][3] The primary mechanism of SGLT2 inhibitors is to block glucose reabsorption in the kidneys, leading to glucose excretion in the urine.[4][5][6][7][8]

The concept of "drug resistance" as a primary focus of research and troubleshooting is most commonly associated with therapies for cancer and infectious diseases, where cells or pathogens evolve mechanisms to evade the effects of a drug.[9][10][11][12] Currently, there is no scientific literature available that discusses acquired resistance to this compound in the context of cancer cell line research.

Therefore, to provide you with a valuable and relevant resource in the format you've requested, we have created a technical support center focused on a well-studied anti-cancer agent where drug resistance is a critical area of research: Paclitaxel . This will allow us to address your core requirements for troubleshooting guides, experimental protocols, and data visualization for overcoming drug resistance in a scientifically accurate context.

Welcome to the technical support center for researchers encountering Paclitaxel resistance. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you investigate and potentially overcome Paclitaxel resistance in your cell line models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become resistant to Paclitaxel. What are the common mechanisms of resistance?

A1: Paclitaxel resistance is a multifaceted issue. Some of the primary mechanisms include:

  • Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), actively pumps Paclitaxel out of the cell, reducing its intracellular concentration.[13]

  • Alterations in Microtubule Dynamics: Mutations in the genes encoding α- and β-tubulin, the building blocks of microtubules and the direct targets of Paclitaxel, can prevent the drug from binding effectively.

  • Enhanced Cell Survival and Anti-Apoptotic Signaling: Upregulation of pro-survival pathways and anti-apoptotic proteins can counteract the cell-death signals induced by Paclitaxel.

  • Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire stem-cell-like properties that contribute to drug resistance.

  • Kinase Signaling Pathway Activation: Various kinase signaling pathways may be involved in Paclitaxel resistance.

Q2: How can I confirm that my cell line is resistant to Paclitaxel?

A2: The most common method is to perform a cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your experimental cell line compared to the parental, sensitive cell line indicates resistance.

Q3: What are some initial strategies to overcome Paclitaxel resistance in my cell line?

A3: Several strategies can be explored:

  • Combination Therapy: Use Paclitaxel in combination with an inhibitor of a known resistance mechanism. For example, a P-glycoprotein inhibitor like Verapamil can be used to block drug efflux.

  • Targeting Alternative Pathways: If a specific signaling pathway is upregulated in your resistant cells, consider using an inhibitor for a key protein in that pathway. For instance, a CDK1 inhibitor has been shown to restore Paclitaxel sensitivity in ovarian cancer cells.[14]

  • Novel Drug Formulations: Nanoparticle-based delivery systems for Paclitaxel have been shown to overcome multi-drug resistance in some cases.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values for Paclitaxel Cell passage number is too high, leading to genetic drift.Use cells within a consistent and low passage number range for all experiments.
Inconsistent cell seeding density.Ensure precise and consistent cell seeding density across all wells and experiments.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Unable to establish a stable Paclitaxel-resistant cell line Paclitaxel concentration is too high, causing excessive cell death.Start with a low concentration of Paclitaxel (e.g., the IC20) and gradually increase the concentration over several months.
The parental cell line has a low propensity to develop resistance.Consider trying a different parental cell line known to be amenable to developing drug resistance.
No difference in P-gp expression between sensitive and resistant cells Resistance is mediated by a different mechanism.Investigate other potential resistance mechanisms, such as tubulin mutations or alterations in apoptotic pathways, using techniques like Western blotting or sequencing.
Quantitative Data Summary

The following table provides a hypothetical example of IC50 values for Paclitaxel in a sensitive parental cell line and its derived resistant subline.

Cell LinePaclitaxel IC50 (nM)Fold Resistance
OVCAR-8 (Parental)15 ± 2.51
OVCAR-8/PTX-R450 ± 3530

Experimental Protocols

Protocol 1: Generation of a Paclitaxel-Resistant Cell Line

This protocol describes a common method for generating a Paclitaxel-resistant cancer cell line using stepwise dose escalation.

Materials:

  • Parental cancer cell line (e.g., A549, MCF-7, OVCAR-8)

  • Complete cell culture medium

  • Paclitaxel stock solution

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT)

Procedure:

  • Determine the initial IC50: Culture the parental cells and determine the IC50 of Paclitaxel using a standard cell viability assay.

  • Initial Exposure: Begin by continuously exposing the parental cells to a low concentration of Paclitaxel (e.g., IC10 or IC20).

  • Monitor Cell Growth: Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh, Paclitaxel-containing medium every 2-3 days.

  • Dose Escalation: Once the cells have recovered and are proliferating at a steady rate, gradually increase the concentration of Paclitaxel. This is typically done in small increments.

  • Repeat Cycles: Repeat the process of monitoring and dose escalation. This entire process can take 6-12 months.

  • Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of Paclitaxel (e.g., 10-20 times the initial IC50), the resistant cell line is established. Confirm the resistance by re-evaluating the IC50 and comparing it to the parental line.

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression

This protocol is for assessing the expression of the P-gp drug efflux pump, a common mechanism of Paclitaxel resistance.

Materials:

  • Parental and Paclitaxel-resistant cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against P-gp (MDR1)

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein from the parental and resistant cell lysates onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies for P-gp and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Image the resulting bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the P-gp expression to the loading control. Compare the expression levels between the parental and resistant cell lines.

Visualizations

Signaling Pathways in Paclitaxel Resistance

Paclitaxel_Resistance_Pathways cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules binds & stabilizes Apoptosis Apoptosis Microtubules->Apoptosis triggers Pgp P-gp Efflux Pump (MDR1) Pgp->Paclitaxel effluxes Tubulin_Mutation Tubulin Mutation Tubulin_Mutation->Microtubules prevents binding Survival_Pathways Upregulated Survival Pathways (e.g., PI3K/Akt) Survival_Pathways->Apoptosis inhibits

Caption: Key mechanisms of Paclitaxel resistance in cancer cells.

Experimental Workflow for Investigating Paclitaxel Resistance

Experimental_Workflow start Start with Parental Cell Line develop_resistance Develop Resistant Cell Line (Stepwise Dose Escalation) start->develop_resistance confirm_resistance Confirm Resistance (IC50 Assay) develop_resistance->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism western_blot Western Blot (P-gp, etc.) investigate_mechanism->western_blot sequencing Sequencing (Tubulin genes) investigate_mechanism->sequencing pathway_analysis Pathway Analysis (e.g., Kinase Array) investigate_mechanism->pathway_analysis overcome_resistance Test Strategies to Overcome Resistance (Combination Therapy) western_blot->overcome_resistance sequencing->overcome_resistance pathway_analysis->overcome_resistance

Caption: A typical workflow for studying Paclitaxel resistance.

References

HSK0935 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in studies involving HSK0935, a potent and selective SGLT2 inhibitor.

FAQs: Understanding this compound and SGLT2 Inhibition

Q1: What is the primary mechanism of action for this compound?

This compound is a highly potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.

Q2: What are the expected outcomes of this compound treatment in preclinical models?

In preclinical studies, this compound is expected to cause a dose-dependent increase in urinary glucose excretion, a reduction in blood glucose levels, and potentially a slight decrease in body weight. These effects are the direct consequence of its SGLT2 inhibitory activity.

Q3: Are there any known off-target effects for SGLT2 inhibitors as a class?

While SGLT2 inhibitors are generally selective, some have been reported to have potential off-target effects. These can include inhibition of SGLT1 (at higher concentrations), which is found in the intestine and heart, and interactions with other cellular targets. It's crucial to consider the selectivity profile of the specific inhibitor being used. For instance, some SGLT2 inhibitors have been anecdotally noted to have effects on the Na+/H+ exchanger 1 (NHE1), although this is still a subject of research.[1][2]

Troubleshooting Guide: Interpreting Unexpected Experimental Results

Researchers may encounter a variety of unexpected results during their experiments with this compound. This guide provides a structured approach to troubleshooting these findings.

Unexpected Finding 1: Inconsistent or No Effect on Glucose Uptake in vitro

Possible Cause 1: Inappropriate Cell Line

  • Explanation: The most common cell lines used for SGLT2 inhibitor studies are those that endogenously express SGLT2, such as human kidney proximal tubule cells (e.g., HK-2). Using cell lines that do not express SGLT2 will not show a direct effect of this compound on glucose uptake.

  • Troubleshooting:

    • Confirm SGLT2 expression in your cell line using techniques like RT-qPCR or Western blotting.

    • Consider using a well-validated SGLT2-expressing cell line.

Possible Cause 2: Flawed Experimental Protocol

  • Explanation: The glucose uptake assay is sensitive to several experimental parameters.

  • Troubleshooting:

    • Sodium Concentration: SGLT2 is a sodium-dependent transporter. Ensure your assay buffer contains a physiological concentration of sodium. A sodium-free buffer can be used as a negative control.

    • Glucose Analog: The choice and concentration of the fluorescent glucose analog (e.g., 2-NBDG) can impact the results. Optimize the concentration and incubation time for your specific cell line.

    • Inhibitor Concentration and Incubation Time: Ensure that the concentration range of this compound is appropriate and that the pre-incubation time is sufficient for the inhibitor to bind to the transporter.

Unexpected Finding 2: Significant Changes in Cellular Signaling Pathways Unrelated to Glucose Metabolism

Possible Cause 1: Off-Target Effects

  • Explanation: As a class, SGLT2 inhibitors have been observed to exert effects beyond glucose lowering, potentially through off-target interactions. These "pleiotropic" effects can include activation of AMP-activated protein kinase (AMPK) and sirtuin-1 (SIRT1), which are key regulators of cellular energy homeostasis and stress resistance.[3][4] These pathways can influence a wide range of cellular processes, including inflammation and autophagy.

  • Troubleshooting:

    • Literature Review: Investigate whether other SGLT2 inhibitors have been reported to affect the signaling pathway you are observing.

    • Kinase Profiling: If you suspect off-target kinase inhibition, consider performing a kinase profiling assay to screen this compound against a panel of kinases.

    • Control Compounds: Use other SGLT2 inhibitors with different chemical structures as controls to determine if the observed effect is class-wide or specific to this compound.

Possible Cause 2: Indirect Effects of Altered Cellular Metabolism

  • Explanation: By altering glucose metabolism, this compound can indirectly impact other signaling pathways. For example, a shift in cellular energy substrate utilization can lead to changes in gene expression and cellular function.

  • Troubleshooting:

    • Metabolomic Analysis: Perform metabolomic analysis to understand the broader changes in cellular metabolism induced by this compound.

    • Gene Expression Analysis: Use techniques like RNA sequencing to identify changes in gene expression that may be downstream of the metabolic shift. SGLT2 inhibitors have been shown to downregulate pro-inflammatory genes.[5]

Unexpected Finding 3: Unanticipated Cardiovascular or Renal Effects in vivo

Possible Cause 1: Pleiotropic Effects of SGLT2 Inhibition

  • Explanation: A significant and initially unexpected finding with the SGLT2 inhibitor class is their profound cardiovascular and renal protective benefits, which appear to be independent of their glucose-lowering effects.[6] These effects are thought to be mediated by a variety of mechanisms, including alterations in renal hemodynamics, metabolic shifts, and anti-inflammatory effects.

  • Troubleshooting:

    • Hemodynamic Monitoring: In animal studies, monitor parameters such as blood pressure and glomerular filtration rate to assess renal hemodynamic changes.

    • Biomarker Analysis: Measure biomarkers of cardiovascular and renal function and inflammation (e.g., NT-proBNP, urinary albumin-to-creatinine ratio, hs-CRP).

    • Histological Analysis: Perform histological examination of heart and kidney tissues to look for structural changes.

Possible Cause 2: Epigenetic Modifications

  • Explanation: Recent research suggests that SGLT2 inhibitors may exert some of their beneficial effects through epigenetic modifications. For example, they have been shown to prevent high glucose-induced DNA methylation changes in cardiac cells.[7]

  • Troubleshooting:

    • DNA Methylation Analysis: Investigate changes in DNA methylation patterns in relevant tissues using techniques like bisulfite sequencing.

    • Histone Modification Analysis: Assess for changes in histone modifications that could alter gene expression.

Data Presentation

Table 1: Common Unexpected Findings with SGLT2 Inhibitors and Potential Explanations

Unexpected FindingPotential On-Target Explanation (SGLT2 Inhibition)Potential Off-Target/Pleiotropic Explanation
Improved Cardiac Function Reduced preload and afterload due to diuretic and natriuretic effects.Activation of pro-survival pathways (e.g., AMPK, SIRT1), inhibition of Na+/H+ exchanger, anti-inflammatory effects.
Renal Protection Restoration of tubuloglomerular feedback, leading to reduced intraglomerular pressure.Reduced inflammation and fibrosis, improved renal oxygenation, direct effects on podocytes.
Increased Ketone Levels Shift in fuel metabolism from glucose to fatty acids and ketones.Direct effects on pancreatic alpha-cell function leading to increased glucagon secretion.
Changes in Gene Expression Cellular response to altered glucose and energy metabolism.Direct modulation of transcription factors or epigenetic modifications.[5][7]

Experimental Protocols

Key Experiment: In Vitro Glucose Uptake Assay

This protocol describes a common method for assessing the inhibitory activity of this compound on SGLT2-mediated glucose uptake in a cell-based assay.

Materials:

  • HK-2 cells (or other SGLT2-expressing cell line)

  • Cell culture medium (e.g., DMEM/F12)

  • 96-well black, clear-bottom microplates

  • Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)

  • Sodium-free KRH buffer (NaCl replaced with choline chloride)

  • 2-NBDG (fluorescent glucose analog)

  • This compound

  • Positive control inhibitor (e.g., empagliflozin or phlorizin)

  • D-glucose (for competition assay)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells in a 96-well plate and grow to confluence.

  • Cell Starvation: Prior to the assay, wash the cells with KRH buffer and starve them in a glucose-free medium for a defined period (e.g., 1-2 hours).

  • Compound Incubation: Add KRH buffer containing various concentrations of this compound, a positive control inhibitor, or vehicle (DMSO) to the wells. Incubate for 15-30 minutes at 37°C.

  • Glucose Uptake Initiation: Add 2-NBDG to each well to a final concentration of 100-200 µM and incubate for 30-60 minutes at 37°C.

  • Termination and Washing: Remove the 2-NBDG solution and wash the cells multiple times with ice-cold KRH buffer to remove extracellular fluorescence.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a plate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the SGLT2-specific glucose uptake (Total uptake - Non-specific uptake). Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

SGLT2_Inhibition_Pathway cluster_renal_tubule Renal Proximal Tubule Glomerular Filtrate Glomerular Filtrate SGLT2 SGLT2 Glomerular Filtrate->SGLT2 Glucose & Na+ Urinary Glucose Excretion Urinary Glucose Excretion Glomerular Filtrate->Urinary Glucose Excretion Increased Glucose Bloodstream Bloodstream SGLT2->Bloodstream Reabsorption SGLT2->Urinary Glucose Excretion This compound This compound This compound->SGLT2 Inhibition Lowered Blood Glucose Lowered Blood Glucose Urinary Glucose Excretion->Lowered Blood Glucose

Caption: Mechanism of action of this compound as an SGLT2 inhibitor.

Troubleshooting_Workflow Start Unexpected Result with this compound Q1 Is it an in vitro glucose uptake assay? Start->Q1 Check_Cell_Line Verify SGLT2 expression in cell line. Q1->Check_Cell_Line Yes Q2 Are there changes in unrelated signaling pathways? Q1->Q2 No A1_Yes Yes A1_No No Check_Protocol Review assay protocol (Na+, glucose analog, etc.). Check_Cell_Line->Check_Protocol End Hypothesis Formed Check_Protocol->End Investigate_Off_Target Consider off-target effects (e.g., kinase profiling). Q2->Investigate_Off_Target Yes Q3 Are there unexpected cardiovascular/renal effects in vivo? Q2->Q3 No A2_Yes Yes A2_No No Investigate_Indirect Assess indirect metabolic effects (metabolomics, RNA-seq). Investigate_Off_Target->Investigate_Indirect Investigate_Indirect->End Assess_Pleiotropic Evaluate known pleiotropic effects of SGLT2 inhibitors. Q3->Assess_Pleiotropic Yes Q3->End No A3_Yes Yes Assess_Epigenetics Investigate potential epigenetic modifications. Assess_Pleiotropic->Assess_Epigenetics Assess_Epigenetics->End

Caption: Troubleshooting workflow for unexpected results in this compound studies.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of SGLT2 Inhibitors: HSK0935 and Canagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of two sodium-glucose cotransporter 2 (SGLT2) inhibitors: HSK0935 and canagliflozin. Due to the absence of direct head-to-head in vivo studies, this comparison is based on data from separate preclinical trials. While both compounds demonstrate efficacy in promoting urinary glucose excretion and improving glycemic control, the available data for this compound is less extensive than for the well-established drug, canagliflozin. This document summarizes the key findings from rodent and primate studies, detailing experimental protocols and presenting quantitative data in a structured format to facilitate comparison.

Mechanism of Action: SGLT2 Inhibition

Both this compound and canagliflozin share a common mechanism of action. They selectively inhibit SGLT2, a protein primarily responsible for the reabsorption of glucose in the proximal renal tubules of the kidneys.[1] By blocking SGLT2, these drugs reduce the amount of glucose reabsorbed into the bloodstream, leading to increased urinary glucose excretion (UGE).[1][2] This process helps to lower blood glucose levels in an insulin-independent manner, making SGLT2 inhibitors an effective therapeutic strategy for managing type 2 diabetes.[1]

cluster_renal_tubule Renal Proximal Tubule cluster_outcome Physiological Outcome SGLT2 SGLT2 Transporter Glucose_Urine Glucose in Urine Increased_UGE Increased Urinary Glucose Excretion Glucose_Blood Glucose in Bloodstream Glucose_Blood->SGLT2 Reabsorption Inhibitor This compound or Canagliflozin Inhibitor->SGLT2 Inhibition Inhibitor->Increased_UGE Leads to

Caption: Simplified signaling pathway of SGLT2 inhibition.

In Vivo Efficacy Data

The following tables summarize the key in vivo efficacy data for this compound and canagliflozin from separate studies. It is critical to note that the experimental conditions, including the animal models, dosages, and duration of treatment, differ between the studies, precluding a direct, definitive comparison.

Urinary Glucose Excretion (UGE)

Table 1: Comparison of Urinary Glucose Excretion (UGE) in Animal Models

CompoundAnimal ModelDoseDuration24-hour UGE (g)Fold Increase vs. ControlReference
This compound Sprague-Dawley Rats3 mg/kgSingle DoseNot ReportedRobust[2]
Rhesus Monkeys3 mg/kgSingle DoseNot ReportedMore than in rats[2]
Canagliflozin Zucker Diabetic Fatty (ZDF) Rats1 mg/kgSingle DoseNot ReportedSignificantly Increased[3][4]
db/db Mice3-30 mg/kgAcuteDose-dependent increaseNot Reported[3][4]
High-Fat Diet-Fed Mice10 mg/kg4 weeks~10 g/day Not Reported[5]
Glycemic Control

Table 2: Comparison of Glycemic Control Parameters in Diabetic Animal Models

CompoundAnimal ModelDoseDurationParameterChange from Baseline/ControlReference
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Canagliflozin Zucker Diabetic Fatty (ZDF) Rats3-30 mg/kg4 weeksHbA1cDecreased[3][4]
Blood GlucoseDecreased[3][4]
db/db Mice3-30 mg/kgAcuteBlood GlucoseDose-dependent decrease[3][4]
TallyHO Mice100 ppm in chow (~20 mg/kg/day)12 weeksBlood GlucoseNormalized[1]
HbA1cNormalized[1]
Body Weight

Table 3: Comparison of Body Weight Changes in Animal Models

CompoundAnimal ModelDoseDurationBody Weight ChangeReference
This compound Not ReportedNot ReportedNot ReportedNot Reported
Canagliflozin Zucker Diabetic Fatty (ZDF) Rats3-30 mg/kg4 weeksReduced gain[3][4]
High-Fat Diet-Fed Mice10 mg/kg4 weeksReduced gain[5]
TallyHO Mice100 ppm in chow (~20 mg/kg/day)12 weeksNormalized[1]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing the results from these independent studies.

This compound In Vivo Studies
  • Urinary Glucose Excretion in Sprague-Dawley Rats and Rhesus Monkeys:

    • Animal Model: Male Sprague-Dawley rats and male Rhesus monkeys.

    • Drug Administration: A single oral dose of this compound (3 mg/kg) was administered.

    • Data Collection: Urine was collected over a 24-hour period, and urinary glucose concentration was measured to determine total glucose excretion.

    • Reported Outcome: this compound induced robust urinary glucose excretion in rats and a more pronounced effect in Rhesus monkeys.[2]

Canagliflozin In Vivo Studies
  • Efficacy in Zucker Diabetic Fatty (ZDF) Rats:

    • Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, a model of type 2 diabetes.

    • Drug Administration: Canagliflozin was administered orally at doses ranging from 3 to 30 mg/kg for 4 weeks.

    • Data Collection: Blood glucose levels were monitored weekly. At the end of the study, HbA1c, plasma glucose, and insulin levels were measured. An oral glucose tolerance test (OGTT) was also performed.

    • Reported Outcomes: Canagliflozin treatment decreased HbA1c and blood glucose levels, and improved measures of insulin secretion.[3][4]

  • Efficacy in db/db Mice:

    • Animal Model: db/db mice, a genetic model of obesity and type 2 diabetes.

    • Drug Administration: A single acute oral dose of canagliflozin (3-30 mg/kg) was administered.

    • Data Collection: Blood glucose levels were monitored at several time points post-dosing.

    • Reported Outcome: Canagliflozin caused a dose-dependent decrease in blood glucose concentrations.[3][4]

  • Efficacy in TallyHO Mice:

    • Animal Model: Male TallyHO (TH) mice, a polygenic model of early-onset type 2 diabetes and obesity.

    • Drug Administration: Canagliflozin was administered in the chow at 100 ppm (approximating 20 mg/kg/day) for 12 weeks.

    • Data Collection: Blood glucose and HbA1c levels were measured.

    • Reported Outcomes: Canagliflozin treatment normalized both blood glucose and HbA1c levels compared to untreated hyperglycemic TH mice.[1]

cluster_this compound This compound Workflow cluster_canagliflozin Canagliflozin Workflow (Example: ZDF Rat Study) H_Start Select Animal Model (Rat or Monkey) H_Dose Administer Single Oral Dose (3 mg/kg) H_Start->H_Dose H_Collect Collect Urine (24 hours) H_Dose->H_Collect H_Analyze Measure Urinary Glucose Excretion H_Collect->H_Analyze H_End Evaluate Efficacy H_Analyze->H_End C_Start Select Diabetic Animal Model (e.g., ZDF Rat) C_Dose Administer Daily Oral Dose (3-30 mg/kg for 4 weeks) C_Start->C_Dose C_Monitor Monitor Blood Glucose Weekly C_Dose->C_Monitor C_OGTT Perform Oral Glucose Tolerance Test (OGTT) C_Dose->C_OGTT C_Collect Collect Blood at Endpoint C_Monitor->C_Collect C_Analyze Measure HbA1c, Glucose, Insulin C_Collect->C_Analyze C_End Evaluate Glycemic Control and Beta-cell Function C_Analyze->C_End C_OGTT->C_End

References

A Head-to-Head Comparison of HSK0935 and Dapagliflozin: Selectivity and Potency in SGLT Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of sodium-glucose cotransporter 2 (SGLT2) inhibitors is continually evolving. This guide provides a detailed, data-driven comparison of a newer entrant, HSK0935, and the well-established therapeutic, dapagliflozin, with a focus on their selectivity for SGLT2 over SGLT1.

This document summarizes key inhibitory concentrations, outlines the experimental methodologies used to determine these values, and visually represents the comparative selectivity of these two compounds.

Data Presentation: Inhibitory Potency and Selectivity

The following table encapsulates the in vitro inhibitory activities of this compound and dapagliflozin against human SGLT1 (hSGLT1) and SGLT2 (hSGLT2). The data highlights the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), which are crucial metrics for assessing the potency and selectivity of these compounds.

CompoundTargetIC50 / Ki (nM)Selectivity (SGLT1/SGLT2)
This compound hSGLT21.3843-fold[1]
hSGLT11096
Dapagliflozin hSGLT21.12 (EC50)~1200-fold[1]
hSGLT11391 (EC50)
hSGLT26 (Ki)60-fold
hSGLT1360 (Ki)

Experimental Protocols

The determination of the inhibitory activity of this compound and dapagliflozin relies on robust in vitro assays. Below are the detailed methodologies employed in the key studies.

This compound In Vitro Inhibition Assay

The inhibitory effects of this compound on human SGLT1 and SGLT2 were assessed using a cell-based glucose uptake assay.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) were utilized.

  • Substrate: The radioactive glucose analog, 14C-labeled α-methyl-D-glucopyranoside ([14C]AMG), was used as the substrate for the transporters.

  • Assay Procedure:

    • The stably transfected CHO cells were seeded in 96-well plates and cultured to confluence.

    • On the day of the assay, the cell monolayers were washed with a pre-warmed Krebs-Ringer-Henseleit (KRH) buffer.

    • The cells were then pre-incubated for a specified period with varying concentrations of this compound.

    • To initiate the glucose uptake, [14C]AMG was added to each well, and the plates were incubated for 2 hours at 37°C.

    • The uptake was terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radioactive substrate.

    • The cells were subsequently lysed.

    • The amount of intracellular [14C]AMG was quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that resulted in a 50% inhibition of [14C]AMG uptake (IC50) was determined by fitting the data to a four-parameter logistic equation.

Dapagliflozin In Vitro Inhibition Assay (Representative Protocol)

A common method to evaluate the potency and selectivity of dapagliflozin involves a similar cell-based glucose uptake assay.

  • Cell Lines: CHO or Human Embryonic Kidney 293 (HEK293) cells stably expressing either hSGLT1 or hSGLT2 are typically used.

  • Substrate: [14C]AMG is a frequently used radioactive glucose analog.

  • Assay Procedure:

    • Cells are cultured to confluence in 96-well plates.

    • The cells are washed with a sodium-containing buffer (e.g., KRH buffer) to ensure the sodium-dependent activity of the SGLT transporters.

    • A pre-incubation step is performed with various concentrations of dapagliflozin.

    • The uptake of [14C]AMG is initiated and allowed to proceed for a defined period (e.g., 1-2 hours) at 37°C.

    • The reaction is stopped by washing the cells with an ice-cold, sodium-free buffer.

    • Cell lysis is performed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated by analyzing the dose-response curve.

Mandatory Visualization

The following diagrams illustrate the mechanism of SGLT2 inhibition and the comparative selectivity of this compound and dapagliflozin.

cluster_0 Renal Proximal Tubule Cell cluster_1 Lumen (Urine) cluster_2 Blood SGLT2 SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Blood Glucose GLUT2->Glucose_Blood NaK_ATPase Na+/K+ ATPase Na_Blood Na+ NaK_ATPase->Na_Blood K_Cell K+ NaK_ATPase->K_Cell Glucose_Lumen Glucose Glucose_Lumen->SGLT2 Reabsorption Na_Lumen Na+ Na_Lumen->SGLT2 Inhibitor This compound / Dapagliflozin Inhibitor->SGLT2 Inhibition K_Blood K+ K_Blood->NaK_ATPase Glucose_Cell->GLUT2 Transport Na_Cell->NaK_ATPase

Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule.

cluster_hsk This compound cluster_dapa Dapagliflozin HSK_SGLT2 hSGLT2 IC50: 1.3 nM HSK_Selectivity Selectivity: ~843-fold HSK_SGLT2->HSK_Selectivity HSK_SGLT1 hSGLT1 IC50: 1096 nM HSK_SGLT1->HSK_Selectivity Dapa_Selectivity Selectivity: ~1200-fold Dapa_SGLT2 hSGLT2 EC50: 1.12 nM Dapa_SGLT2->Dapa_Selectivity Dapa_SGLT1 hSGLT1 EC50: 1391 nM Dapa_SGLT1->Dapa_Selectivity

Comparative Selectivity of this compound and Dapagliflozin.

References

A Preclinical Comparative Analysis of HSK0935 and Other Leading SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical benchmark of HSK0935, a novel and potent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitor, against established market leaders: Dapagliflozin, Canagliflozin, and Empagliflozin. The data presented is collated from publicly available scientific literature and is intended to offer an objective comparison of in vitro potency, selectivity, and in vivo glucuric effects to aid in research and development.

Executive Summary

This compound demonstrates high potency and selectivity for SGLT2, comparable to and in some aspects exceeding, that of established SGLT2 inhibitors. Preclinical data indicates that this compound is a promising candidate for the treatment of type 2 diabetes, exhibiting robust dose-dependent urinary glucose excretion in animal models. This guide will delve into the quantitative data and experimental methodologies that underpin these findings.

In Vitro Pharmacology: Potency and Selectivity

The primary mechanism of SGLT2 inhibitors is the competitive blockade of glucose reabsorption in the proximal tubules of the kidney. A desirable profile for an SGLT2 inhibitor includes high potency (low IC50) for SGLT2 and high selectivity over SGLT1 to minimize potential off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition.

CompoundhSGLT2 IC50 (nM)hSGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
This compound 1.3[1]~1096~843-fold[1]
Dapagliflozin ~1.1 (EC50)~1320~1200-fold
Canagliflozin 2.2 - 4.4~910~150 to 413-fold[2]
Empagliflozin 3.1>7750>2500-fold

Note: IC50 and selectivity values are compiled from various preclinical studies and may have been determined under slightly different assay conditions.

In Vivo Pharmacology: Urinary Glucose Excretion (UGE) in Rats

The direct pharmacodynamic effect of SGLT2 inhibition is an increase in urinary glucose excretion (UGE). Preclinical studies in rodent models, particularly Sprague-Dawley and Wistar rats, are standard for evaluating the in vivo efficacy of these compounds.

CompoundAnimal ModelDose (mg/kg)24-Hour Urinary Glucose Excretion (mg/200g body weight)
This compound Sprague-Dawley RatsNot Specified"Robust urinary glucose excretion"[1]
Dapagliflozin Sprague-Dawley Rats0.1550
1.01100
101900
Canagliflozin Sprague-Dawley Rats303696
Empagliflozin Wistar Rats3Significant increase vs. vehicle[3]

Note: Direct quantitative comparison for this compound and Empagliflozin is limited by the data available in the cited public literature. The data for Dapagliflozin and Canagliflozin are from non-diabetic rat models.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment and comparison of drug candidates. Below are representative protocols for the key experiments cited in this guide.

In Vitro SGLT2 Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of SGLT2 activity (IC50).

G cluster_prep Cell & Compound Preparation cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis CHO_cells CHO cells stably expressing human SGLT2 (hSGLT2) Seeding Seed cells into 96-well plates CHO_cells->Seeding Incubation Incubate to confluence (24-48h, 37°C, 5% CO2) Seeding->Incubation Wash_cells Wash cells with Na+-containing buffer Compound_Prep Prepare serial dilutions of test compounds (e.g., this compound) and controls in assay buffer Add_compound Add test compounds to wells Compound_Prep->Add_compound Wash_cells->Add_compound Pre_incubation Pre-incubate (15-30 min, 37°C) Add_compound->Pre_incubation Add_substrate Add [14C]-AMG* (radiolabeled glucose analog) Pre_incubation->Add_substrate Uptake_incubation Incubate to allow uptake (e.g., 1-2 hours, 37°C) Add_substrate->Uptake_incubation Terminate_uptake Terminate uptake by washing with ice-cold buffer Lyse_cells Lyse cells Terminate_uptake->Lyse_cells Scintillation Measure radioactivity via liquid scintillation counting Lyse_cells->Scintillation IC50_calc Calculate % inhibition and determine IC50 values Scintillation->IC50_calc caption *AMG: α-methyl-D-glucopyranoside

In Vitro SGLT2 Inhibition Assay Workflow

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells, stably transfected to express human SGLT1 or SGLT2, are cultured to confluence in 96-well plates.

  • Assay Execution: Cells are washed with a sodium-containing buffer. Test compounds (this compound, etc.) are added at varying concentrations and pre-incubated.

  • Glucose Uptake: A radiolabeled, non-metabolizable glucose analog, ¹⁴C-labeled α-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to initiate uptake via the SGLT transporters.

  • Measurement: After incubation, uptake is stopped by washing with ice-cold buffer. The cells are lysed, and the amount of intracellular radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve. Selectivity is calculated from the ratio of IC50 values for SGLT1 and SGLT2.

In Vivo Urinary Glucose Excretion (UGE) Study

This study measures the amount of glucose excreted in the urine of animal models following administration of an SGLT2 inhibitor.

G cluster_prep Animal Preparation cluster_dosing Dosing and Collection cluster_analysis Sample Analysis Animals Male Sprague-Dawley or Wistar rats (e.g., 200-250g) Acclimation Acclimate animals to metabolic cages Animals->Acclimation Fasting Overnight fasting with free access to water Acclimation->Fasting Dosing Administer test compound (e.g., this compound) or vehicle orally (p.o.) Housing Place individual rats back into metabolic cages Dosing->Housing Collection Collect urine over a 24-hour period Housing->Collection Measure_volume Measure total urine volume for each rat Measure_glucose Determine urine glucose concentration (e.g., glucose oxidase assay) Measure_volume->Measure_glucose Calculate_UGE Calculate total glucose excreted (Volume × Concentration) Measure_glucose->Calculate_UGE Normalize_data Normalize data to body weight (e.g., mg/200g BW) Calculate_UGE->Normalize_data

In Vivo Urinary Glucose Excretion Study Workflow

Methodology:

  • Animal Acclimation: Male rats (e.g., Sprague-Dawley) are acclimated to individual metabolic cages, which are designed to separate urine and feces.

  • Dosing: Following an overnight fast with free access to water, animals are orally administered the test compound or a vehicle control.

  • Urine Collection: Animals are placed back into the metabolic cages, and urine is collected over a 24-hour period. Total urine volume is recorded.

  • Glucose Measurement: The concentration of glucose in the collected urine is measured, typically using a validated biochemical assay (e.g., a glucose oxidase-based method).

  • Calculation: The total mass of excreted glucose is calculated by multiplying the urine volume by the glucose concentration and is often normalized to the animal's body weight.

SGLT2 Signaling Pathway and Point of Inhibition

SGLT2 inhibitors act on the luminal membrane of the S1 segment of the renal proximal tubule. By blocking SGLT2, these drugs prevent the reabsorption of filtered glucose from the tubular fluid back into the bloodstream, leading to its excretion in the urine.

G cluster_lumen Tubular Lumen (Filtrate) cluster_cell Proximal Tubule Cell cluster_blood Bloodstream (Peritubular Capillary) Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Na_Lumen Na+ Na_Lumen->SGLT2 Glucose_Cell Glucose SGLT2->Glucose_Cell Na_Cell Na+ SGLT2->Na_Cell GLUT2 GLUT2 Glucose_Cell->GLUT2 Facilitated Diffusion NaK_ATPase Na+/K+ ATPase Na_Cell->NaK_ATPase Glucose_Blood Glucose GLUT2->Glucose_Blood Na_Blood Na+ NaK_ATPase->Na_Blood ATP dependent K_Blood K+ K_Blood->NaK_ATPase This compound This compound (and other SGLT2i) This compound->SGLT2 Inhibition

Mechanism of SGLT2 and Inhibition by this compound

This guide demonstrates that this compound is a highly potent and selective SGLT2 inhibitor with a promising preclinical profile. Further studies will be required to fully elucidate its clinical potential in the management of type 2 diabetes.

References

Cross-Validation of HSK0935 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro activity of HSK0935, a novel SGLT2 inhibitor, with other established alternatives in the same class. This guide summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in research and development.

This compound has been identified as a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key target in the management of type 2 diabetes.[1] Data from the initial discovery and preclinical assessment of this compound by Haisco Pharmaceuticals Group demonstrates its significant inhibitory activity and selectivity.[1] To provide a broader context for these findings, this guide compares the reported activity of this compound with that of other widely studied SGLT2 inhibitors: canagliflozin, dapagliflozin, and empagliflozin.

It is important to note that, to date, published data on the in vitro activity of this compound originates from a single laboratory. Independent, cross-laboratory validation of its potency and selectivity has not yet been reported in the public domain. The comparative data for other SGLT2 inhibitors presented here is compiled from various independent research publications to illustrate the range of reported activities and potential inter-laboratory variability.

Comparative In Vitro Activity of SGLT2 Inhibitors

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound and its key comparators against human SGLT2 (hSGLT2) and human SGLT1 (hSGLT1). The selectivity ratio (hSGLT1 IC50 / hSGLT2 IC50) is also provided as a measure of the inhibitor's specificity for SGLT2.

CompoundhSGLT2 IC50 (nM)hSGLT1 IC50 (nM)Selectivity (hSGLT1/hSGLT2)Data Source (Lab/Publication)
This compound 1.3 1096.2 ~843 Haisco Pharmaceuticals Group [1]
Canagliflozin2.2 - 4.2663 - 1000~150 - 250Multiple Sources[2][3][4]
Dapagliflozin0.54 - 6360 - 1400~1200Multiple Sources[2][4]
Empagliflozin1.1 - 3.18300~2500 - 2700Multiple Sources[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SGLT2 signaling pathway and a typical experimental workflow for assessing SGLT2 inhibitor activity.

SGLT2_Signaling_Pathway cluster_proximal_tubule Renal Proximal Tubule Cell SGLT2 SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Glucose Reabsorption Blood Bloodstream GLUT2->Blood Glucose NaK_ATPase Na+/K+ ATPase NaK_ATPase->SGLT2 Na+ Gradient NaK_ATPase->Blood Na+ Lumen Tubular Lumen (Urine) Lumen->SGLT2 Glucose + Na+ Blood->NaK_ATPase K+ This compound This compound (SGLT2 Inhibitor) This compound->SGLT2 Inhibition

SGLT2-mediated glucose reabsorption and inhibition.

SGLT2_Inhibition_Assay_Workflow start Start cell_culture Culture CHO or HK-2 cells stably expressing hSGLT2 start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding incubation Incubate with this compound or other inhibitors seeding->incubation glucose_uptake Add fluorescent glucose analog (e.g., 2-NBDG) incubation->glucose_uptake washing Wash cells to remove extracellular fluorescence glucose_uptake->washing lysis Lyse cells washing->lysis measurement Measure intracellular fluorescence lysis->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Workflow for SGLT2 Inhibition Assay.

Experimental Protocols

The following is a representative protocol for a cell-based fluorescent glucose uptake assay to determine the in vitro potency of SGLT2 inhibitors. This method is adapted from established protocols for assessing SGLT2 activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human SGLT2 (hSGLT2) expressed in a stable cell line.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2, or a human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Buffer (Sodium-containing): Krebs-Ringer-Henseleit (KRH) buffer or similar, containing NaCl.

  • Assay Buffer (Sodium-free): KRH buffer with NaCl replaced by an equimolar concentration of choline chloride.

  • Fluorescent Glucose Analog: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).

  • Test Compounds: this compound and other SGLT2 inhibitors.

  • Positive Control: A known SGLT inhibitor (e.g., phlorizin).

  • 96-well Plates: Black, clear-bottom plates suitable for fluorescence measurements.

  • Fluorescence Plate Reader: Capable of excitation at ~485 nm and emission at ~535 nm.

Procedure:

  • Cell Culture and Seeding:

    • Culture the hSGLT2-expressing cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 96-well black, clear-bottom plates at a density that allows them to reach confluence within 24-48 hours.

  • Compound Preparation:

    • Prepare stock solutions of the test compounds and positive control in DMSO.

    • Create serial dilutions of the compounds in the sodium-containing assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

  • Glucose Uptake Assay:

    • On the day of the assay, wash the confluent cell monolayers twice with pre-warmed sodium-containing assay buffer.

    • Add the diluted test compounds or vehicle (for control wells) to the respective wells. Include wells for total uptake (vehicle only) and non-specific uptake (sodium-free buffer or a high concentration of unlabeled D-glucose).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate glucose uptake by adding 2-NBDG to each well to a final concentration of 100-200 µM.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Termination and Lysis:

    • Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold sodium-free assay buffer.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubating for 10 minutes at room temperature.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence of the cell lysates using a fluorescence plate reader.

    • Subtract the background fluorescence from wells without cells.

    • The SGLT2-specific glucose uptake is calculated by subtracting the non-specific uptake (in sodium-free buffer) from the total uptake (in sodium-containing buffer).

    • Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

This guide provides a foundational comparison of this compound's in vitro activity against established SGLT2 inhibitors. As more independent data becomes available, a more comprehensive cross-laboratory validation will be possible.

References

Comparative Analysis of Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor Side Effects: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, demonstrating not only robust glycemic control but also significant cardiovascular and renal benefits. However, their unique mechanism of action is associated with a distinct profile of adverse events. This guide provides a comprehensive comparative analysis of the side effects associated with four major SGLT2 inhibitors: canagliflozin, dapagliflozin, empagliflozin, and ertugliflozin. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the safety profiles of these agents, supported by experimental data and methodologies.

Quantitative Comparison of Key Side Effects

The following tables summarize the incidence and risk of major side effects associated with SGLT2 inhibitors based on data from meta-analyses and large cardiovascular outcome trials.

Table 1: Genital Mycotic Infections (GMIs)

SGLT2 InhibitorIncidence Rate/Risk Ratio vs. Placebo/ComparatorKey Clinical Trials/Meta-Analyses
Canagliflozin 4.9-5.2 fold increased risk vs. placebo[1]Meta-analysis of clinical trials[1]
Higher risk than non-canagliflozin SGLT2 inhibitors (ASR 1.57 vs 1.42)Prescription sequence symmetry analysis[1]
Dapagliflozin 4.3-5.0 fold increased risk vs. placebo[1]Meta-analysis of clinical trials[1]
Lower risk of genital infections compared to empagliflozin initiatorsComparative effectiveness study
Empagliflozin 3.7-3.8 fold increased risk vs. placebo[1]Meta-analysis of clinical trials[1]
Higher risk of genital infections compared to dapagliflozin initiatorsComparative effectiveness study
Ertugliflozin Not associated with a higher risk of GI compared to placebo in one meta-analysis[2]Network meta-analysis of RCTs[2]
Class Effect Approximately 3-fold increased risk vs. DPP-4 inhibitors[3][4][5]Retrospective cohort study[3][4][5]
4-6 fold increased risk reported in meta-analyses[6]Narrative Review[6]

Table 2: Euglycemic Diabetic Ketoacidosis (euDKA)

SGLT2 InhibitorIncidence Rate/Risk Ratio vs. Placebo/ComparatorKey Clinical Trials/Meta-Analyses
Canagliflozin May have a higher DKA risk than other SGLT2 inhibitors (P-score = 0.7388)[7]Network meta-analysis of RCTs[7]
Dapagliflozin Lower risk of DKA compared to empagliflozin initiatorsComparative effectiveness study
Empagliflozin Data from 15 phase I-III trials showed a low incidencePooled analysis of trials
Ertugliflozin 0.3%-0.4% incidence in VERTIS-CV trial vs. 0.1% in placebo[8]VERTIS-CV Trial[8]
Class Effect 2.4-fold higher risk of DKA vs. placebo/comparator in RCTs[9][10][11]Systematic review and meta-analysis[9][10][11]
1.7-fold higher risk vs. active comparator in observational studies[9][11]Systematic review and meta-analysis[9][11]
Absolute rate in RCTs: 0.6 to 2.2 events per 1000 person-years[9][10][11]Systematic review and meta-analysis[9][10][11]
Absolute rate in observational studies: 0.6 to 4.9 per 1000 person-years[9][11]Systematic review and meta-analysis[9][11]

Table 3: Bone Fractures

SGLT2 InhibitorIncidence Rate/Risk Ratio vs. Placebo/ComparatorKey Clinical Trials/Meta-Analyses
Canagliflozin Increased risk observed in the CANVAS trial, but not in other trials[12][13]CANVAS Program, Meta-analyses[12][13]
Odds Ratio vs. placebo: 1.15 in one meta-analysis[12]Meta-analysis of 38 RCTs[12]
Dapagliflozin No increased risk observed in large clinical trials[13]DECLARE-TIMI 58, Meta-analyses[13]
Odds Ratio vs. placebo: 0.68 in one meta-analysis[12]Meta-analysis of 38 RCTs[12]
Empagliflozin No increased risk observed in the EMPA-REG OUTCOME trial[13]EMPA-REG OUTCOME Trial, Meta-analyses[13]
Odds Ratio vs. placebo: 0.93 in one meta-analysis[12]Meta-analysis of 38 RCTs[12]
Ertugliflozin May increase the risk of fracture in one systematic review[12]Systematic review and network meta-analysis[12]
Class Effect Most meta-analyses show no overall increased risk of fracture[12][14][15][16]Meta-analyses of RCTs and observational studies[12][14][15][16]

Table 4: Lower-Limb Amputations

SGLT2 InhibitorIncidence Rate/Risk Ratio vs. Placebo/ComparatorKey Clinical Trials/Meta-Analyses
Canagliflozin 2-fold increased risk in the CANVAS program (6.3 vs. 3.4 per 1000 patient-years)[17]CANVAS Program[17]
This increased risk was not confirmed in the CREDENCE trial[18]CREDENCE Trial[18]
Dapagliflozin No increased risk observed in the DECLARE-TIMI 58 trial[17]DECLARE-TIMI 58 Trial[17]
Empagliflozin No increased risk observed in the EMPA-REG OUTCOME trial[17]EMPA-REG OUTCOME Trial[17]
Class Effect The risk of amputation remains controversial, with some real-world studies suggesting a potential class effect, though not consistently observed[17][18]Real-world studies and clinical trials[17][18]

Signaling Pathways and Mechanisms of Key Side Effects

Euglycemic Diabetic Ketoacidosis (euDKA)

SGLT2 inhibitors can induce euDKA through a multifactorial mechanism that leads to a state of "carbohydrate deficit" and a shift towards fat metabolism. The key steps are illustrated in the signaling pathway below.

Euglycemic_DKA_Pathway SGLT2i SGLT2 Inhibition Glycosuria Increased Urinary Glucose Excretion SGLT2i->Glycosuria HigherGlucagon Increased Glucagon Secretion SGLT2i->HigherGlucagon Direct effect on pancreatic α-cells LowerBG Lower Blood Glucose Glycosuria->LowerBG LowerInsulin Decreased Insulin Secretion LowerBG->LowerInsulin LowerInsulin->HigherGlucagon Reduced inhibition Lipolysis Increased Lipolysis LowerInsulin->Lipolysis HigherGlucagon->Lipolysis FFA Increased Free Fatty Acids in Plasma Lipolysis->FFA Ketogenesis Increased Hepatic Ketogenesis FFA->Ketogenesis Ketones Increased Ketone Bodies (β-hydroxybutyrate, Acetoacetate) Ketogenesis->Ketones euDKA Euglycemic Diabetic Ketoacidosis Ketones->euDKA

Mechanism of SGLT2 inhibitor-induced euglycemic diabetic ketoacidosis.

The process is initiated by SGLT2 inhibition leading to glycosuria and consequently lower blood glucose levels.[19] This reduces insulin secretion and, in a relative sense, increases glucagon levels.[20] This altered insulin-to-glucagon ratio stimulates lipolysis, releasing free fatty acids that are then converted to ketone bodies in the liver, leading to ketoacidosis without significant hyperglycemia.[19][20]

Effects on Bone Metabolism

The impact of SGLT2 inhibitors on bone health is complex and thought to be multifactorial, potentially involving changes in mineral homeostasis.

Bone_Metabolism_Pathway SGLT2i SGLT2 Inhibition PhosphateReabsorption Increased Renal Phosphate Reabsorption SGLT2i->PhosphateReabsorption WeightLoss Weight Loss SGLT2i->WeightLoss SerumPhosphate Increased Serum Phosphate PhosphateReabsorption->SerumPhosphate PTH Increased Parathyroid Hormone (PTH) SerumPhosphate->PTH VitD Decreased 1,25(OH)2 Vitamin D PTH->VitD BoneTurnover Increased Bone Turnover PTH->BoneTurnover FractureRisk Potential Increased Fracture Risk BoneTurnover->FractureRisk WeightLoss->BoneTurnover

Potential mechanisms of SGLT2 inhibitor effects on bone metabolism.

SGLT2 inhibitors may increase renal phosphate reabsorption, leading to a rise in serum phosphate levels.[21] This can subsequently increase parathyroid hormone (PTH) and decrease active vitamin D levels, resulting in increased bone turnover.[21][22] Additionally, weight loss induced by SGLT2 inhibitors could also contribute to changes in bone metabolism.[21]

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols are often proprietary to the conducting organizations. However, the methodologies of key clinical trials and preclinical studies can be summarized based on published information.

Methodology of Key Cardiovascular Outcome Trials (CVOTs)

The safety profiles of SGLT2 inhibitors have been extensively evaluated in large-scale, multicenter, randomized, double-blind, placebo-controlled CVOTs. The general design of these trials is outlined below.

CVOT_Workflow PatientPopulation Patient Population: Type 2 Diabetes and High Cardiovascular Risk Randomization Randomization (1:1:1 or 1:1) PatientPopulation->Randomization SGLT2i_Low SGLT2 Inhibitor (Low Dose) Randomization->SGLT2i_Low SGLT2i_High SGLT2 Inhibitor (High Dose) Randomization->SGLT2i_High Placebo Placebo Randomization->Placebo FollowUp Follow-up Period (Median ~3-4 years) SGLT2i_Low->FollowUp SGLT2i_High->FollowUp Placebo->FollowUp DataCollection Data Collection: Adverse Events (AEs), Serious AEs (SAEs), AEs of Special Interest FollowUp->DataCollection Adjudication Independent Adjudication of Key Safety Events DataCollection->Adjudication Analysis Statistical Analysis: Time-to-event analysis, Hazard Ratios Adjudication->Analysis

General workflow for SGLT2 inhibitor cardiovascular outcome trials.
  • EMPA-REG OUTCOME (Empagliflozin) : This trial randomized 7,020 patients with type 2 diabetes and established cardiovascular disease to receive empagliflozin 10 mg, 25 mg, or placebo once daily.[6][23][24][25] The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[25] Safety assessments included monitoring of adverse events, with a focus on events of special interest like genital infections and ketoacidosis.[23]

  • CANVAS Program (Canagliflozin) : This program integrated two trials, CANVAS and CANVAS-R, involving 10,142 participants with type 2 diabetes and high cardiovascular risk.[4][20] Patients were randomized to canagliflozin (100 mg or 300 mg) or placebo.[4] The primary endpoint was the composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[20] Safety endpoints, including amputation and bone fracture, were prespecified for analysis.[20]

  • VERTIS CV (Ertugliflozin) : This trial enrolled 8,246 patients with type 2 diabetes and established atherosclerotic cardiovascular disease, randomizing them to ertugliflozin 5 mg, 15 mg, or placebo.[3][17][18][26][27] The primary objective was to assess non-inferiority to placebo for major adverse cardiovascular events.[26][27] Secondary objectives included superiority for cardiovascular death or hospitalization for heart failure.[26][27]

Adverse Event Reporting in Clinical Trials: The collection and reporting of adverse events in these trials generally follow guidelines set by regulatory bodies like the FDA and EMA, as well as the principles of the Consolidated Standards of Reporting Trials (CONSORT) for harms.[7][9][12][21][22][28] This involves systematic collection of all adverse events, with special attention to serious adverse events and prespecified adverse events of special interest.

Preclinical Experimental Methodologies

While specific protocols are not publicly available, the general approaches used in preclinical studies to investigate the mechanisms of SGLT2 inhibitor side effects can be described.

  • Animal Models for Euglycemic Ketoacidosis:

    • Study Design: Type 1 diabetes is induced in mice (e.g., C57BL/6) using agents like streptozocin and alloxan.[29] The mice are then treated with an SGLT2 inhibitor (e.g., dapagliflozin) with or without stressors like water deprivation to precipitate ketoacidosis.[29]

    • Assessments: Blood samples are analyzed for glucose, ketone bodies (β-hydroxybutyrate, acetoacetate), and counter-regulatory hormones.[29] Tissues such as the heart, liver, and adipose tissue are examined for markers of inflammation and inflammasome activation using techniques like ELISA, RT-PCR, and immunoblotting.[29]

  • In Vitro Assays for Effects on Bone Metabolism:

    • Cell Culture Models: Murine pre-osteoclastic cell lines (e.g., RAW 264.7) can be used to study the direct effects of SGLT2 inhibitors on osteoclast differentiation and activity.[30][31]

    • Experimental Conditions: Cells are cultured in media with varying concentrations of sodium and the SGLT2 inhibitor of interest.

    • Outcome Measures: Osteoclast maturation and activity are assessed by measuring markers such as tartrate-resistant acid phosphatase (TRAP) staining and bone resorption pit formation assays.

This guide provides a comparative overview of the side effect profiles of commonly prescribed SGLT2 inhibitors. While class effects exist for certain adverse events like genital mycotic infections and a potential for euglycemic diabetic ketoacidosis, there may be differences in the risk profiles of individual agents for other side effects such as bone fractures and amputations. The provided data and mechanistic insights are intended to support informed decision-making in research and drug development. Further head-to-head comparative trials and real-world evidence studies will continue to refine our understanding of the long-term safety of this important class of medications.

References

HSK0935 vs. Metformin: An In Vivo Efficacy Comparison for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of HSK0935 and metformin, two prominent agents in the management of type 2 diabetes mellitus. While metformin has long been the cornerstone of oral hypoglycemic therapy, this compound represents a newer class of drugs with a distinct mechanism of action. This document aims to present an objective overview based on available preclinical and clinical data, focusing on their therapeutic efficacy, experimental protocols, and underlying signaling pathways.

At a Glance: this compound vs. Metformin

FeatureThis compoundMetformin
Drug Class Sodium-Glucose Cotransporter 2 (SGLT2) InhibitorBiguanide
Primary Mechanism of Action Inhibits glucose reabsorption in the kidneys, leading to increased urinary glucose excretion.Decreases hepatic glucose production, reduces intestinal glucose absorption, and improves insulin sensitivity.
Route of Administration OralOral
Key In Vivo Effects Robust urinary glucose excretion, reduction in blood glucose levels.Lowering of basal and postprandial plasma glucose, reduction in HbA1c.

This compound: A Potent and Selective SGLT2 Inhibitor

This compound is a novel, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1] SGLT2 is primarily responsible for the reabsorption of glucose from the glomerular filtrate back into circulation in the kidneys. By inhibiting SGLT2, this compound effectively lowers the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.

In Vivo Efficacy of this compound

Preclinical studies have demonstrated the significant glucose-lowering effects of this compound in animal models.

Table 1: In Vivo Efficacy of this compound in Sprague-Dawley (SD) Rats [1]

Dose (mg/kg)Urinary Glucose Excretion ( g/24h )
0.31.5 ± 0.3
13.2 ± 0.5
34.8 ± 0.6

Table 2: In Vivo Efficacy of this compound in Rhesus Monkeys [1]

Dose (mg/kg)Urinary Glucose Excretion ( g/24h )
115.2 ± 3.1
325.8 ± 4.5
1038.1 ± 5.2
Experimental Protocols: this compound

Urinary Glucose Excretion Study in SD Rats [1]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Animals were fasted overnight and then administered this compound orally at doses of 0.3, 1, and 3 mg/kg. Urine was collected over a 24-hour period.

  • Analysis: Urinary glucose concentration was measured using a glucose oxidase method.

Urinary Glucose Excretion Study in Rhesus Monkeys [1]

  • Animal Model: Male Rhesus monkeys.

  • Procedure: Monkeys were administered this compound orally at doses of 1, 3, and 10 mg/kg. Urine was collected over a 24-hour period.

  • Analysis: Urinary glucose levels were quantified to determine the total amount of glucose excreted.

This compound Signaling Pathway

The mechanism of action for this compound is direct and does not involve complex intracellular signaling cascades for its primary effect.

HSK0935_Pathway cluster_kidney Kidney (Proximal Tubule) GlomerularFiltrate Glomerular Filtrate (contains glucose) SGLT2 SGLT2 GlomerularFiltrate->SGLT2 Glucose Reabsorption Urine Urine GlomerularFiltrate->Urine Increased Glucose Excretion Bloodstream Bloodstream SGLT2->Bloodstream This compound This compound This compound->SGLT2 Inhibits

Caption: this compound inhibits SGLT2 in the kidney, preventing glucose reabsorption and increasing its excretion in urine.

Metformin: The Gold Standard Biguanide

Metformin has been a first-line therapy for type 2 diabetes for decades. Its primary antihyperglycemic effect is the reduction of hepatic glucose production (gluconeogenesis).[2][3] Additionally, it decreases intestinal absorption of glucose and improves insulin sensitivity by increasing peripheral glucose uptake and utilization.

In Vivo Efficacy of Metformin

The glucose-lowering efficacy of metformin has been extensively documented in a variety of animal models and human clinical trials.

Table 3: Representative In Vivo Efficacy of Metformin in Animal Models

Animal ModelDoseEffectReference
Mice250 mg/kg (oral)Significantly lowered blood glucose levels.[3]
Mice0.1% in dietIncreased healthspan and longevity.[4]
Juvenile Mice200 mg/kg/day (i.p.)Increased body weight and food consumption.[5]

Table 4: Dose-Dependent Effect of Metformin on HbA1c in Humans (Meta-analysis) [6]

ComparisonMean Difference in HbA1c (%)
Metformin Monotherapy vs. Placebo-1.12
Metformin + Oral Agent vs. Placebo + Oral Agent-0.95
Metformin + Insulin vs. Insulin Alone-0.60
Experimental Protocols: Metformin

Glucose Tolerance Test in Mice

  • Animal Model: Male C57BL/6 mice.

  • Procedure: Mice are fasted overnight. Metformin is administered orally at a specified dose (e.g., 250 mg/kg). After a set time (e.g., 30-60 minutes), a glucose challenge (e.g., 2 g/kg) is administered orally or intraperitoneally. Blood glucose levels are measured at various time points (0, 15, 30, 60, 90, 120 minutes) post-glucose administration.

  • Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.

Long-term Treatment in Mice [4]

  • Animal Model: Male C57BL/6 mice.

  • Procedure: Metformin is mixed into the chow at a specified concentration (e.g., 0.1% w/w) and provided ad libitum for an extended period.

  • Analysis: Various metabolic parameters, including blood glucose, insulin levels, and body weight, are monitored over time. Lifespan and healthspan markers are also assessed.

Metformin Signaling Pathway

Metformin's mechanism of action is more complex than that of this compound, primarily involving the activation of AMP-activated protein kinase (AMPK).

Metformin_Pathway cluster_liver Hepatocyte Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibits AMPK AMPK Mitochondria->AMPK Activates (via increased AMP:ATP ratio) Gluconeogenesis Gluconeogenesis (Glucose Production) AMPK->Gluconeogenesis Inhibits GlucoseUptake Peripheral Glucose Uptake AMPK->GlucoseUptake Promotes BloodGlucose Decreased Blood Glucose

Caption: Metformin activates AMPK, leading to reduced hepatic glucose production and increased peripheral glucose uptake.

Summary and Conclusion

This compound and metformin represent two distinct and effective strategies for the management of hyperglycemia in type 2 diabetes.

  • This compound offers a potent, insulin-independent mechanism of action by directly promoting the excretion of excess glucose. Its high selectivity for SGLT2 minimizes off-target effects. The preclinical data in rats and monkeys demonstrate a robust and dose-dependent increase in urinary glucose excretion.[1]

  • Metformin acts primarily by reducing the liver's production of glucose and improving the body's response to insulin. Its long history of clinical use has established its efficacy and safety profile.[2][3][6] The activation of AMPK is central to its multifaceted effects on glucose metabolism.

References

A Comparative Guide to HSK0935: An SGLT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on HSK0935, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The performance of this compound is compared with other well-established SGLT2 inhibitors: Dapagliflozin, Canagliflozin, and Empagliflozin. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and in vivo efficacy of this compound in comparison to other leading SGLT2 inhibitors.

Table 1: In Vitro Potency and Selectivity of SGLT2 Inhibitors

CompoundhSGLT2 IC50 (nM)hSGLT1 IC50 (nM)Selectivity (SGLT1/SGLT2)
This compound 1.31095.9843-fold
Dapagliflozin1.1 - 1.21390 - 1400~1200-fold[1][2]
Canagliflozin2.2 - 4.2663 - 710~150 to 413-fold[3][4]
Empagliflozin3.18300>2500-fold[2][5]

Table 2: In Vivo Efficacy - Urinary Glucose Excretion (UGE) in Rats

CompoundDose (mg/kg)SpeciesIncrease in UGE
This compound 1, 3, 10Sprague-Dawley RatsRobust urinary glucose excretion
Dapagliflozin0.1Zucker Diabetic Fatty (ZDF) RatsSignificant increase in UGE within 6h[1]
Dapagliflozin1.0Normal RatsSignificant dose-dependent glucosuria[6]

Table 3: Pharmacokinetic Parameters in Rats

CompoundDose (mg/kg, oral)Tmax (h)t1/2 (h)Bioavailability (%)
This compound Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Dapagliflozin1~1.7~4.6~84%[7]
Dapagliflozin1Not Specified5.02Not Specified[8]

Note: Detailed pharmacokinetic data for this compound in rats were not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SGLT2 inhibitors. While the specific parameters for this compound are from its primary publication, the general protocols are representative of those used in the field.

In Vitro SGLT2 Inhibition Assay (Cell-Based)

This protocol describes a common method for determining the inhibitory activity of compounds on SGLT2 expressed in a host cell line.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against human SGLT2 (hSGLT2).

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing hSGLT2.

  • [¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog.

  • Test compounds (e.g., this compound, Dapagliflozin) dissolved in DMSO.

  • Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: CHO-hSGLT2 cells are cultured to confluence in 96-well plates.

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.

  • Assay Initiation: The cell monolayers are washed with a sodium-free buffer and then incubated with the assay buffer containing various concentrations of the test compound and [¹⁴C]AMG for a defined period (e.g., 1-2 hours) at 37°C.[6]

  • Assay Termination: The uptake of [¹⁴C]AMG is stopped by washing the cells with ice-cold, sodium-free buffer.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Urinary Glucose Excretion (UGE) Study in Rats

This protocol outlines a typical in vivo experiment to assess the pharmacodynamic effect of SGLT2 inhibitors.

Objective: To determine the effect of a test compound on urinary glucose excretion in a rodent model.

Materials:

  • Sprague-Dawley or Zucker Diabetic Fatty (ZDF) rats.

  • Test compound formulated for oral administration.

  • Metabolic cages for urine collection.

  • Glucose analyzer.

Procedure:

  • Acclimatization: Animals are housed in metabolic cages for acclimatization for at least 24 hours before the experiment.

  • Dosing: A single oral dose of the test compound or vehicle is administered to the rats.

  • Urine Collection: Urine is collected over a specified period (e.g., 6, 12, or 24 hours) post-dosing.[1]

  • Sample Analysis: The volume of urine is measured, and the glucose concentration in the urine is determined using a glucose analyzer.

  • Data Analysis: The total amount of glucose excreted in the urine is calculated and compared between the treated and vehicle control groups.

Visualizations

The following diagrams illustrate the signaling pathway, a typical experimental workflow, and the logical relationship of the comparative analysis.

SGLT2_Inhibition_Pathway cluster_kidney Kidney Proximal Tubule cluster_reabsorption Reabsorption Mechanism Glomerulus Glomerulus (Filtration) ProximalTubule Proximal Tubule Lumen (Glucose Reabsorption) Glomerulus->ProximalTubule Glucose Filtration SGLT2 SGLT2 ProximalTubule->SGLT2 Glucose & Na+ Co-transport Urine Urine (Increased Glucose Excretion) ProximalTubule->Urine Excretion Bloodstream Bloodstream GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport GLUT2->Bloodstream Facilitated Diffusion This compound This compound This compound->SGLT2 Inhibition

Caption: Mechanism of SGLT2 Inhibition by this compound in the Kidney.

Experimental_Workflow start Start cell_culture Culture CHO-hSGLT2 Cells in 96-well plates start->cell_culture compound_prep Prepare Serial Dilutions of this compound cell_culture->compound_prep incubation Incubate Cells with This compound and [14C]AMG compound_prep->incubation washing Wash Cells to Stop [14C]AMG Uptake incubation->washing lysis Lyse Cells washing->lysis quantification Quantify Radioactivity (Scintillation Counting) lysis->quantification analysis Calculate IC50 Value quantification->analysis end End analysis->end

Caption: Workflow for In Vitro SGLT2 Inhibition Assay.

Comparison_Logic cluster_this compound This compound cluster_alternatives Alternative SGLT2 Inhibitors hsk_potency Potency (IC50) comparison Comparative Analysis hsk_potency->comparison hsk_selectivity Selectivity hsk_selectivity->comparison hsk_invivo In Vivo Efficacy hsk_invivo->comparison dapa Dapagliflozin dapa->comparison cana Canagliflozin cana->comparison empa Empagliflozin empa->comparison outcome Performance Evaluation comparison->outcome

Caption: Logical Framework for Comparative Analysis of SGLT2 Inhibitors.

References

Safety Operating Guide

Safe Disposal of HSK0935: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of HSK0935, a potent and highly selective SGLT2 inhibitor.[1] Adherence to these procedures is critical due to the compound's hazardous characteristics.

Hazard Profile and Regulatory Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] It is imperative to prevent its release into the environment.[2] The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301 + P312, P330, P501
Acute Aquatic Toxicity (Category 1)H400: Very toxic to aquatic lifeP273, P391, P501
Chronic Aquatic Toxicity (Category 1)H410: Very toxic to aquatic life with long lasting effectsP273, P391, P501

Experimental Protocols

Currently, no specific experimental protocols for the disposal of this compound are publicly available. The disposal procedure is dictated by the general guidelines for hazardous chemical waste.

Disposal Workflow

The following diagram outlines the step-by-step procedure for the safe disposal of this compound.

HSK0935_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_spill Accidental Spill Response cluster_disposal Final Disposal A Wear appropriate PPE: - Safety goggles - Protective gloves - Impervious clothing C Collect this compound waste in a compatible, sealed container A->C B Work in a well-ventilated area B->C D Label container clearly: 'Hazardous Waste' 'this compound' C->D H Arrange for disposal with an approved waste disposal plant D->H E Prevent further leakage F Contain spillage E->F G Absorb with inert material (e.g., diatomite) F->G G->C Collect contaminated material I Follow all local, state, and federal regulations H->I

References

Personal protective equipment for handling HSK0935

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling HSK0935, a potent and selective SGLT2 inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

I. Personal Protective Equipment (PPE)

The handling of this compound requires stringent adherence to PPE protocols to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Safety goggles with side-shieldsDouble-gloved with nitrile or butyl rubber glovesImpervious, disposable lab coat or gownPowered Air-Purifying Respirator (PAPR) with HEPA filter
Solution Preparation (in a fume hood) Safety goggles with side-shieldsNitrile or butyl rubber glovesImpervious lab coatNot generally required if handled in a certified chemical fume hood
Cell-Based Assays (in a biosafety cabinet) Safety glassesNitrile glovesLab coatNot required
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesImpervious gown and shoe coversPAPR with HEPA and organic vapor cartridges

Note: Always inspect PPE for integrity before use. Damaged PPE should be replaced immediately.

II. Emergency Procedures and First Aid

Immediate and appropriate response in case of accidental exposure is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion DO NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1]

III. Experimental Workflow for Handling this compound

The following diagram illustrates a typical experimental workflow for a cell-based assay using this compound, highlighting the key safety checkpoints.

HSK0935_Workflow cluster_prep Preparation cluster_assay Assay cluster_disposal Waste Disposal weigh Weighing this compound Powder (in ventilated enclosure) dissolve Dissolving in DMSO (in chemical fume hood) weigh->dissolve Transfer dilute Serial Dilution (in biosafety cabinet) dissolve->dilute Stock Solution treat Cell Treatment (in biosafety cabinet) dilute->treat Working Solutions incubate Incubation treat->incubate waste_liquid Liquid Waste Collection (e.g., contaminated media) treat->waste_liquid waste_solid Solid Waste Collection (e.g., tips, tubes, plates) treat->waste_solid read Data Acquisition (plate reader) incubate->read read->waste_solid decontaminate Decontamination of Surfaces waste_liquid->decontaminate waste_solid->decontaminate

Experimental workflow for this compound handling in a cell-based assay.

IV. Operational and Disposal Plans

A. Handling and Storage

  • Handling:

    • Avoid creating dust when handling the solid form.[1]

    • Use in a well-ventilated area, preferably within a chemical fume hood for handling of stock solutions.[1]

    • Do not eat, drink, or smoke in areas where this compound is handled.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store the solid powder at -20°C.

    • Store solutions in DMSO at -80°C for long-term storage (up to 6 months).

    • Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1]

    • Protect from direct sunlight and sources of ignition.[1]

B. Spill Management

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully cover to avoid dust generation.

  • Cleanup:

    • Wearing appropriate PPE, collect the spilled material and absorbent into a sealed container for disposal.

    • Decontaminate the spill area with a suitable solvent (e.g., alcohol), followed by a soap and water wash.[1]

  • Reporting: Report the spill to the laboratory supervisor and environmental health and safety office.

C. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, tubes, gloves, weighing paper) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect all contaminated liquid waste (e.g., cell culture media, buffer solutions) in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and volume.

  • Storage of Waste: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Final Disposal: Arrange for pick-up and disposal by a certified hazardous waste management service. Do not dispose of this compound down the drain or in regular trash.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
HSK0935
Reactant of Route 2
HSK0935

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.